molecular formula C11H15NO3 B041194 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 143615-00-3

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B041194
CAS No.: 143615-00-3
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-VHSXEESVSA-N
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Description

(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) is a high-value chiral building block and pharmaceutical intermediate of significant importance in organic and medicinal chemistry. This compound, with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol, is characterized by its specific stereochemistry and physical properties, including a melting point of 82-84°C . Its primary research value lies in its role as a crucial precursor in the semi-synthesis of the potent anticancer drug paclitaxel (Taxol) and its analog, docetaxel (Taxotere) . The compound serves as the core structure for the sophisticated C-13 side chain of these taxane derivatives. During the semi-synthetic process, the ester is typically hydrolyzed to the acid, and the amino group is protected and functionalized, often by benzoylation to form N-Benzoyl-(2R,3S)-3-phenylisoserine, before being coupled to the baccatin III core . This esterification strategy, leveraging a protected side chain, provides a more efficient and scalable route to paclitaxel compared to direct extraction from natural sources . The compound appears as a solid powder and should be stored desiccated at -20°C to maintain stability. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2r,3s)-3-Phenylisoserine ethyl ester CAS number 143615-00-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) represents the stereochemical anchor for the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The biological efficacy of these mitotic inhibitors is strictly governed by the (2R,3S) configuration of this side chain; the enantiomer or diastereomers possess negligible tubulin-binding affinity. This guide details the scalable synthesis, rigorous quality control, and downstream integration of this ester into high-value active pharmaceutical ingredients (APIs).

Molecular Architecture & Stereochemistry

The pharmacological potency of taxanes relies on the precise spatial arrangement of the C-13 side chain. CAS 143615-00-3 refers specifically to the free amine ethyl ester, serving as the versatile scaffold for N-acylation (Benzoyl for Paclitaxel, t-Boc for Docetaxel).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO₃[1]

  • Molecular Weight: 209.24 g/mol [4]

  • Chirality: (2R, 3S) - Crucial for bioactivity

  • Physical State: White to off-white crystalline solid

Stereochemical Validation

The (2R,3S) configuration creates a specific "cleft" binding mode within the microtubule pore. The syn stereochemistry (relative configuration) is established early in the synthesis and must be maintained through subsequent protection and coupling steps.

Synthetic Pathways: From Racemate to Chiral Purity

High-purity production relies on resolving the racemic precursor or asymmetric synthesis. Two industry-standard protocols are detailed below: the Lipase-Catalyzed Kinetic Resolution (Green Chemistry approach) and the Classical Chemical Resolution (Scalable Batch approach).

Method A: Lipase-Catalyzed Kinetic Resolution

This method utilizes the enantioselectivity of lipases to hydrolyze the unwanted enantiomer or transesterify the desired one.

Protocol:

  • Substrate Preparation: Dissolve racemic trans-3-amino-3-phenyl-2-hydroxypropionate ethyl ester in diisopropyl ether (DIPE).

  • Enzyme Addition: Add immobilized Burkholderia cepacia lipase (Lipase PS-IM).

  • Acylation: Introduce vinyl acetate (acyl donor). The lipase selectively acetylates the (2R,3S)-amine.

  • Separation: Filter the enzyme. The unreacted enantiomer and the acetylated product are separated via acid/base extraction or column chromatography.[5]

  • Hydrolysis: The acetyl group is removed under mild acidic conditions to yield the free amine ester.

Method B: Classical Resolution via Tartaric Acid

For multi-kilogram scale-up, salt formation with chiral acids is preferred due to cost-efficiency.

Protocol:

  • Salt Formation: Dissolve racemic 3-phenylisoserine ethyl ester in Ethanol (EtOH).

  • Resolution Agent: Add (2R,3R)-(+)-Tartaric acid (0.5 eq).

  • Crystallization: Heat to reflux, then cool slowly to 0°C. The (2R,3S)-amine tartrate salt crystallizes out due to lower solubility.

  • Liberation: Filter the salt and treat with aqueous NaHCO₃/Ethyl Acetate (EtOAc) biphasic mixture.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free amine.

Downstream Integration: The Taxane Coupling Workflow

The ethyl ester (CAS 143615-00-3) is rarely coupled directly. It serves as the precursor for the Ojima Lactam or the Protected Acid , which are the active coupling species.

Workflow Visualization

The following diagram illustrates the transformation of the ethyl ester into the active side chain and its coupling to the Baccatin III core.

TaxaneSynthesis Ester (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS 143615-00-3) Protection N-Protection (Benzoyl-Cl or Boc2O) Ester->Protection ProtectedEster N-Protected Ester Protection->ProtectedEster Branch Pathway ProtectedEster->Branch Hydrolysis Saponification (LiOH/MeOH) Branch->Hydrolysis Acid Route Cyclization Cyclization (Lactamization) Branch->Cyclization Lactam Route (High Yield) Acid N-Protected Acid Hydrolysis->Acid Coupling1 DCC/DMAP Coupling Acid->Coupling1 Final Paclitaxel / Docetaxel Coupling1->Final Lactam Ojima Beta-Lactam Cyclization->Lactam Coupling2 Lactam Ring Opening Coupling Lactam->Coupling2 Coupling2->Final Baccatin Baccatin III Core (C13-OH) Baccatin->Coupling1 Baccatin->Coupling2

Figure 1: Strategic integration of CAS 143615-00-3 into Taxane synthesis. The Beta-Lactam route (Red) is currently favored for its superior atom economy and stereocontrol.

Analytical Quality Control (QC)

Ensuring the Enantiomeric Excess (ee) and Diastereomeric Excess (de) is paramount.

Chiral HPLC Method

This validated method separates the (2R,3S) isomer from its enantiomer (2S,3R) and diastereomers (syn/anti).

ParameterSpecification
Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Phenyl absorption)
Temperature 25°C
Sample Conc. 1.0 mg/mL in Mobile Phase

Acceptance Criteria:

  • Purity: ≥ 98.5%[6][2][7]

  • Chiral Purity (ee): ≥ 99.5%[8]

  • LOD (Limit of Detection): 0.05% for unwanted enantiomer

NMR Characterization[7][9]
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm) and the vicinal coupling of H-2 and H-3 protons (doublets, J ≈ 2-4 Hz for syn isomer, distinct from anti).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential allergen.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Aromsyn Co., Ltd. (n.d.). This compound Product Specifications. Retrieved from

  • BenchChem. (2025).[9][6] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

  • MedChemExpress. (n.d.).[10] (2R,3S)-3-Phenylisoserine hydrochloride Product Information. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt (US8106231B2). Retrieved from

Sources

1H NMR spectrum of (2r,3s)-3-Phenylisoserine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (2R,3S)-3-Phenylisoserine ethyl ester , a critical chiral intermediate in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel/Taxol, Docetaxel).

Executive Summary: The Stereochemical Imperative

This compound is the "Side Chain" precursor responsible for the microtubule-stabilizing activity of Paclitaxel. The biological potency of the final drug is strictly dependent on the (2R,3S) absolute configuration.

In the context of drug development, 1H NMR is not merely for identification; it is the primary tool for diastereomeric purity assessment . The critical analytical challenge lies in distinguishing the desired (2R,3S) isomer from its diastereomer (2R,3R) or (2S,3S), which often co-elute in standard HPLC methods but exhibit distinct scalar coupling constants (


) in NMR.

Part 1: Structural Analysis & Spin System

The molecule consists of three distinct spin systems:

  • The Ethyl Ester: A classic triplet-quartet system.

  • The Aromatic Ring: A multiplet typical of a monosubstituted benzene.

  • The Chiral Core (Isoserine Backbone): An ABX system (or AB if NH/OH are exchanging) involving the C2-methine (H2) and C3-methine (H3).

The Diagnostic Coupling ( )

The vicinal coupling constant between H2 and H3 is the definitive spectral signature for stereochemical assignment.

  • (2R,3S) Configuration (Anti): Exhibits a smaller coupling constant (

    
    ).
    
  • (2R,3R) Configuration (Syn): Exhibits a larger coupling constant (

    
    ).
    

Note: The terms "syn" and "anti" refer to the relative stereochemistry. In the open-chain ester form, the (2R,3S) isomer adopts a gauche conformation stabilized by intramolecular hydrogen bonding, resulting in a smaller dihedral angle and thus a smaller J-value.

Part 2: Detailed 1H NMR Data Profile

Compound: this compound (Free Base) Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher recommended for resolution.
Chemical Shift Assignments
Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment
Ethyl-CH3 1.15 - 1.25Triplet (t)3H

Terminal Methyl
NH2 / OH 2.0 - 3.5Broad (br s)3H-Amine/Hydroxyl (Variable)
Ethyl-CH2 4.10 - 4.20Quartet (q)2H

Ester Methylene
H-2 4.28 Doublet (d)1H


-Hydroxy Methine
H-3 4.38 Doublet (d)1H


-Amino Methine
Ar-H 7.25 - 7.45Multiplet (m)5H-Phenyl Ring Protons

Critical Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the NH and OH protons will resolve into sharp signals. The NH will typically appear as a doublet (coupling to H3), turning the H3 signal into a doublet of doublets (dd). The shift of H2 and H3 may move downfield to


 ppm and 

ppm respectively in the N-benzoyl derivative.

Part 3: Comparative Analysis (Impurity Profiling)

Distinguishing the desired product from the syn-diastereomer impurity is the most common application.

Feature(2R,3S)-Isomer (Desired) (2R,3R)-Isomer (Impurity)

Coupling
Small (~3.5 Hz) Larger (~5.5 - 6.0 Hz)
H-2 Shift ~4.28 ppm~4.35 ppm (often overlaps)
H-3 Shift ~4.38 ppm~4.48 ppm

Protocol Tip: If the doublet at 4.28 ppm appears as a "pseudo-triplet" or broadens significantly, it may indicate a mixture of diastereomers or poor shimming.

Part 4: Experimental Protocol for High-Resolution Acquisition

To ensure data integrity for regulatory filing (IND/NDA), follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5-10 mg of the ester.

  • Solvent: Use 0.6 mL of high-purity

    
     (99.8% D) containing 0.03% TMS.
    
  • Neutralization: If the sample is the HCl salt , it must be neutralized in situ or free-based prior to NMR to observe the characteristic shifts above.

    • In situ method: Add 1-2 drops of

      
       or solid 
      
      
      
      to the NMR tube (filter if solid) to liberate the free amine.
Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The methine protons (H2/H3) have long T1 relaxation times; insufficient delay will skew integration ratios.
    
  • Scans (NS): 16 to 64 scans.

  • Spectral Width: -2 to 14 ppm.

Processing Workflow
  • Window Function: Apply slight Gaussian broadening (LB = -0.3, GB = 0.1) to resolve the H2/H3 coupling constants.[1]

  • Phasing: Manual phasing is required. Autophasing often distorts the critical H2/H3 doublets.

Part 5: Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the NMR assignment logic, highlighting the diagnostic pathway.

NMR_Analysis Compound (2R,3S)-3-Phenylisoserine Ethyl Ester Core_Spin Isoserine Backbone (Spin System) Compound->Core_Spin Analyzes H2_Signal H-2 Signal ~4.28 ppm (d) Core_Spin->H2_Signal Generates H3_Signal H-3 Signal ~4.38 ppm (d) Core_Spin->H3_Signal Generates J_Value Coupling Constant J(2,3) = 3.5 Hz H2_Signal->J_Value Calculates H3_Signal->J_Value Calculates Conclusion CONFIRMED (2R,3S) Anti-Isomer J_Value->Conclusion If J < 4.0 Hz Impurity REJECT (2R,3R) Syn-Isomer (J > 5.0 Hz) J_Value->Impurity If J > 5.0 Hz

Caption: Logic flow for stereochemical confirmation via 1H NMR coupling constants.

Part 6: Contextual Analysis - The N-Benzoyl Derivative

In many drug development workflows, the free amine is immediately converted to the N-Benzoyl derivative (the actual Taxol side chain). The NMR profile changes significantly upon benzoylation.

N-Benzoyl-(2R,3S)-3-Phenylisoserine Ethyl Ester (in DMSO-d6):

  • H-2: Shifts downfield to

    
     ppm (d, 
    
    
    
    Hz).
  • H-3: Shifts downfield to

    
     ppm (dd, 
    
    
    
    Hz).
  • NH: New doublet at

    
     ppm (
    
    
    
    Hz).
  • Diagnostic: The

    
     remains small (
    
    
    
    Hz), preserving the stereochemical proof.

References

  • Ojima, I., et al. (1991). "Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogues." Journal of Organic Chemistry, 56(5), 1681-1683. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine." BenchChem Technical Library. Link

  • Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society, 93(9), 2325-2327. Link

  • Pharmaffiliates. "Product Data: this compound." Pharmaffiliates Analytics. Link

Sources

Technical Guide: 13C NMR Characterization of (2R,3S)-3-Phenylisoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts of (2r,3s)-3-Phenylisoserine ethyl ester Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is the critical chiral side-chain intermediate used in the semi-synthesis of Paclitaxel (Taxol) and Docetaxel (Taxotere) . The biological efficacy of these taxanes as microtubule stabilizers is strictly dependent on the (2R,3S) stereochemistry at the C-2' and C-3' positions.

This guide provides a definitive reference for the 13C NMR chemical shifts of this intermediate, distinguishing it from its anti diastereomer (2S,3S) and providing the mechanistic logic for signal assignment. It focuses on the N-Benzoyl derivative, as this is the direct precursor incorporated into the taxane core, while also addressing the free base characteristics.

Structural Analysis & Atom Numbering

To ensure accurate assignment, we define the atom numbering system consistent with IUPAC and Taxol nomenclature.

  • Structure: Ethyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.

  • Stereochemistry: Syn configuration (matches the natural Taxol side chain).

  • Key Moieties:

    • Ethyl Ester: -OCH2CH3

    • Core Backbone: C-1 (Carbonyl), C-2 (α-hydroxy), C-3 (β-amino)

    • Side Chain: Phenyl ring at C-3.[1][2][3][4]

    • Protection: N-Benzoyl group (common in Taxol synthesis).

DOT Diagram: Structural Connectivity & HMBC Correlations

The following diagram illustrates the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to validate the connectivity of the (2R,3S) isomer.

G cluster_0 Core Backbone cluster_1 Ethyl Ester cluster_2 Aromatic / Amide C1 C-1 (C=O) ~172 ppm C2 C-2 (α-CH-OH) ~73.2 ppm C1->C2 Et_CH2 OCH2 ~61.5 ppm C1->Et_CH2 Ester Link C3 C-3 (β-CH-NH) ~55.5 ppm C2->C3 Ph_Ipso Ph (Ipso) ~138 ppm C3->Ph_Ipso NBz_CO N-Bz (C=O) ~166.8 ppm C3->NBz_CO NH Link Et_CH3 CH3 ~14.1 ppm Et_CH2->Et_CH3 H2 H-2 H2->C1 HMBC H2->C3 H3 H-3 H3->C1 H3->Ph_Ipso Key Diagnostic H3->NBz_CO

Caption: Key HMBC correlations for structural verification. Red arrows indicate long-range H-C couplings.

13C NMR Data Specifications

The following data represents the N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester in CDCl3 at 298 K. This is the standard reference state for drug development quality control.

Table 1: 13C NMR Chemical Shifts (δ, ppm)
Carbon PositionTypeChemical Shift (δ ppm)Assignment Logic
C-1 Carbonyl (Ester)172.5 Deshielded by ester oxygen; characteristic ester region.
C-1' (N-Bz) Carbonyl (Amide)166.8 Amide carbonyl; distinct from ester, correlates with NH proton.
C-1'' (Ph) Quaternary Aromatic138.2 Ipso carbon of the C-3 phenyl ring; shows HMBC to H-3.
C-1''' (Bz) Quaternary Aromatic134.1 Ipso carbon of the N-benzoyl group.
Ar-CH Aromatic Methines127.0 – 131.8 Overlapping signals for phenyl and benzoyl ortho/meta/para carbons.
C-2 Methine (α-OH)73.2 Doublet in DEPT-90. Downfield due to -OH. Critical stereocenter.
O-CH2 Methylene (Ethyl)62.3 Characteristic quartet in off-resonance; negative in DEPT-135.
C-3 Methine (β-NH)55.5 Attached to Nitrogen and Phenyl. Diagnostic for side-chain connectivity.
CH3 Methyl (Ethyl)14.1 High field signal; positive in DEPT-135.

Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the hydroxyl proton at C-2 and the amide proton at C-3 participate in hydrogen bonding. This typically causes a slight downfield shift of C-2 (~74-75 ppm) and C-3 (~56-57 ppm) compared to CDCl3.

Stereochemical Differentiation: Syn (2R,3S) vs. Anti (2S,3S)

Distinguishing the active syn isomer from the inactive anti byproduct is the primary challenge in synthesis.

Mechanism of Differentiation

While 13C NMR provides structural confirmation, 1H NMR coupling constants (J-values) are the definitive method for assigning relative stereochemistry in this open-chain system.

  • Vicinal Coupling (3J_H2,H3):

    • (2R,3S) - Syn Isomer: Small coupling constant, J ≈ 2.0 – 3.0 Hz . This is due to the gauche conformation favored by intramolecular Hydrogen bonding (OH···O=C).

    • (2S,3S) - Anti Isomer: Large coupling constant, J ≈ 8.0 – 9.0 Hz . This reflects an anti-periplanar arrangement of H-2 and H-3.

  • 13C Chemical Shift Nuances:

    • The C-2 and C-3 resonances in the syn isomer are typically shielded (upfield) by 0.5–1.5 ppm compared to the anti isomer due to the specific steric compression (γ-gauche effect) present in the folded syn conformation.

Experimental Protocol for Validation

To ensure reproducible data for regulatory filing (CMC sections), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 15–20 mg of the purified ethyl ester.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbonyls).

  • Scans (NS): Minimum 1024 scans (Required for high S/N on quaternary carbons).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication.

  • Referencing: Set the center line of the CDCl3 triplet to 77.16 ppm .

  • Peak Picking: Threshold set to 3x noise level.

Troubleshooting & Impurities

Common impurities in the synthesis of phenylisoserine esters include:

Impurity13C Diagnostic SignalOrigin
Benzamide ~169 ppm (Amide C=O)Hydrolysis byproduct of N-benzoyl group.
Ethyl Cinnamate ~144 ppm & ~118 ppm (Alkene)Elimination product (dehydration) of the β-hydroxy ester.
Epimer (Anti) C-2/C-3 shifts +0.5 ppmIncomplete stereocontrol during β-lactam ring opening or aldol condensation.

References

  • BenchChem. Spectroscopic and procedural insights into N-Benzoyl-(2R,3S)-3-phenylisoserine. (Accessed 2026). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institutes of Health (NIH). Solid-state NMR studies of the molecular structure of Taxol. PubMed. Link

  • Oregon State University. 13C NMR Chemical Shift Table and Spectral Data. Department of Chemistry. Link

  • Ganesh, T., et al. (2004). Synthesis and Biological Evaluation of Taxol Analogues. Bioorganic & Medicinal Chemistry. (Contextual grounding for Taxol side chain numbering).

Sources

Technical Guide: Mass Spectrometry Analysis of Taxol Side Chain Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) analysis of the C-13 side chain of Paclitaxel (Taxol), specifically focusing on the


-benzoyl-(2R,3S)-3-phenylisoserine moiety and its synthetic precursors (e.g., 

-lactam synthons). The bioactivity of Taxol is strictly dependent on the stereochemistry of this side chain. Therefore, analytical protocols must not only confirm molecular weight but also validate stereochemical integrity and coupling efficiency to the Baccatin III core.

Structural Anatomy & Analytical Context

The biological efficacy of Taxol as a microtubule stabilizer relies on the specific configuration of the C-13 ester side chain.[1] In semi-synthetic production, this side chain is often attached to the naturally derived Baccatin III core via a


-lactam precursor or direct esterification of 

-benzoyl-3-phenylisoserine.
Key Analytes
AnalyteRoleMolecular FormulaMonoisotopic Mass (

)
Paclitaxel (Taxol) Final API

853.33
Baccatin III Core Scaffold

586.24
Side Chain Acid Hydrolysis Product

285.10

-Lactam Synthon
Reactive Precursor

*
~267.09 (varies w/ protection)

*Note: The


-lactam structure often carries protective groups (e.g., EE, TES) during synthesis, altering the mass.
Diagram: Structural Relationship & Fragmentation

The following diagram illustrates the logical relationship between the precursors and the fragmentation pathways observed in MS/MS.

TaxolFragmentation Taxol Paclitaxel (Parent) [M+H]+ m/z 854 Cleavage C-13 Ester Cleavage (Collision Induced Dissociation) Taxol->Cleavage Baccatin Baccatin III Core Fragment Ion m/z 569 / 587 Cleavage->Baccatin Neutral Loss of Side Chain SideChain Side Chain Ion (N-benzoyl-3-phenylisoserine) Diagnostic Ion: m/z 286 Cleavage->SideChain Protonation of Amide N Fragment_105 Benzoyl Fragment m/z 105 SideChain->Fragment_105 Secondary Fragmentation

Caption: Fragmentation pathway of Paclitaxel in ESI+ mode. The C-13 ester bond is the primary cleavage site, yielding the diagnostic side chain ion at m/z 286.

MS Method Development: Causality & Optimization

Ionization Source: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

  • Causality: Taxol and its precursors are thermally labile. APCI (Atmospheric Pressure Chemical Ionization) requires higher temperatures that can induce premature thermal degradation (e.g., elimination of the C-13 side chain) before the analyte enters the mass analyzer, confounding impurity profiling. ESI provides a "softer" ionization, preserving the molecular ion

    
    .
    
Mobile Phase Chemistry

Protocol: Acetonitrile/Water gradient with 0.1% Formic Acid or 2mM Ammonium Acetate.

  • Mechanism: The nitrogen atom in the amide linkage of the side chain is a prime site for protonation.

    • Acidic Conditions (Formic Acid): Promotes the formation of

      
      . This is preferred for structural elucidation as it drives specific fragmentation pathways.
      
    • Ammonium Buffers: Promote

      
       adducts. While useful for sensitivity, adducts can complicate fragmentation interpretation. Use formate/acetate only if sensitivity in pure acid is poor.
      

Fragmentation Mechanics & Diagnostic Ions[12]

Understanding the physics of the collision-induced dissociation (CID) is vital for interpreting spectra.

  • Primary Cleavage (C-13 Ester Hydrolysis): The weakest bond in the gas phase for protonated Taxol is the ester linkage connecting the side chain to the Baccatin III ring.

    • Observation: A high-abundance peak at

      
       286  corresponds to the protonated side chain acid (
      
      
      
      -benzoyl-3-phenylisoserine).
    • Validation: If this peak is absent or mass-shifted, the side chain has not been correctly coupled or has been modified (e.g., de-benzoylation).

  • Core Identification: The remaining core structure appears at

    
     569  (dehydration of Baccatin III) or 
    
    
    
    587
    (protonated Baccatin III), depending on the internal energy transferred.
  • Stereochemical Markers (Chirality): Mass spectrometry alone cannot distinguish enantiomers (2R,3S vs 2S,3R). However, diastereomers (e.g., 2'-epi-Taxol) often have slightly different drift times in Ion Mobility MS or distinct retention times in LC-MS.

    • Critical Control: You must use a chiral LC column or a high-resolution C18 column capable of separating the 7-epi and 2'-epi impurities prior to MS detection.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the verification of side chain identity in a raw material or coupled product.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (Dilute in MeOH/0.1% FA) LC LC Separation (C18 or PFP Column) Sample->LC ESI ESI Source (+4.5 kV, 300°C) LC->ESI MS1 MS1 Scan (Full Scan 100-1000 m/z) ESI->MS1 MS2 MS/MS (CID) Target: m/z 854 or 286 MS1->MS2 DDA or Targeted Data Data Analysis (Extract Ion Chromatogram) MS2->Data

Caption: Step-by-step LC-MS/MS workflow for Taxol side chain analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 1 mg of precursor or Taxol sample in 1 mL of Methanol (LC-MS grade).

  • Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water) to prevent detector saturation.

  • Self-Validating Step: Spike a known concentration of pure Baccatin III as an internal standard to verify ionization efficiency.

2. Chromatographic Separation (LC):

  • Column: Phenomenex Kinetex C18 or equivalent (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B (Acetonitrile + 0.1% FA)

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold 95% B

  • Why: The gradient starts low to separate polar side chain degradation products (like the free acid) from the hydrophobic intact Taxol.

3. Mass Spectrometry Parameters (Triple Quad or Q-TOF):

  • Polarity: Positive ESI.

  • Capillary Voltage: 4500 V.

  • Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Logic: Low CE preserves the parent ion (

      
       854); High CE forces the generation of the diagnostic side chain fragment (
      
      
      
      286).

4. Data Analysis:

  • Extract Ion Chromatogram (EIC) for

    
     286.1074 (Side Chain) and 
    
    
    
    854.338 (Parent).
  • Calculate the ratio of Side Chain/Parent ion abundance to estimate coupling stability in-source.

Impurity Profiling & Troubleshooting

Common issues in side chain analysis involve stereoisomers and hydrolysis.

Impurity / ArtifactObserved Mass (

)
CauseDetection Strategy
Side Chain Acid 286.11 (

)
Hydrolysis of Taxol; Unreacted PrecursorElutes much earlier (approx 2-3 min) than Taxol.
7-Epi-Taxol 854.34 (Same as Taxol)Epimerization of Baccatin coreRequires chromatographic resolution; MS/MS spectra are identical.
Oxazolidine Derivative +12 to +40 Da shiftIncomplete deprotection of precursorLook for mass shifts corresponding to the protecting group (e.g., acetonide).
Baccatin III 587.25 (

)
Failed coupling / HydrolysisMonitor EIC 587.
Reference Standards

For valid quantification, calibration curves must be constructed using certified reference materials for both Paclitaxel and the specific side chain acid (


-benzoyl-(2R,3S)-3-phenylisoserine).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762289, N-Benzoyl-3-phenylisoserine.

  • Gao, J. M., et al. (2016). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS.[] Yao Xue Xue Bao.

  • Hansen, H. C., et al. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry.[3] Journal of Chromatography A.

  • BenchChem. Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine.

Sources

Technical Guide: The Chemistry and Discovery of Phenylisoserine Esters

Author: BenchChem Technical Support Team. Date: February 2026

From Natural Product Scarcity to Semi-Synthetic Scalability

Executive Summary

The


-benzoyl-

-3-phenylisoserine moiety is not merely a structural appendage of Paclitaxel (Taxol®); it is the critical pharmacophore responsible for the drug’s high-affinity binding to

-tubulin. Historically, the supply of Paclitaxel was constrained by the environmental unsustainability of harvesting Taxus brevifolia bark. The discovery that this complex side chain could be synthesized separately and coupled to the naturally abundant 10-deacetylbaccatin III (10-DAB) via the Ojima Lactam method revolutionized the production of taxanes.

This guide details the structural significance, the historical evolution of the synthesis, and the current industrial standards involving


-lactam synthons and lipase-mediated kinetic resolution.
Part 1: The Pharmacophore (Structure-Activity Relationship)

The biological potency of Paclitaxel relies heavily on the C-13 ester side chain. Early structure-activity relationship (SAR) studies demonstrated that the baccatin III core (the rigid diterpene skeleton) is virtually inactive without this specific ester tail.

Key Structural Determinants:

  • C-13 Ester Linkage: The anchor point. Hydrolysis here destroys activity.

  • C-2' Hydroxyl Group: Essential for hydrogen bonding with the microtubule. Acylation of this group results in a loss of activity, although it is often used as a prodrug strategy (e.g., water-soluble esters).

  • Stereochemistry (

    
    ):  The specific spatial arrangement is non-negotiable. Diastereomers (e.g., 
    
    
    
    ) show significantly reduced tubulin-assembly activity.
  • C-3' Amide: The benzoyl group at the nitrogen contributes to hydrophobic interactions within the binding pocket.

FeatureFunctionalityCriticality
C-13 Linkage Connects side chain to Taxane ringHigh (Essential)
2'-OH H-bond donor to TubulinHigh (Essential)
3'-Phenyl Hydrophobic interactionMedium (Substitutable)
3'-Benzamido Hydrophobic/Steric fitHigh (Modifiable for analogs)
Part 2: The Ojima -Lactam Method

The "Semi-Synthesis" breakthrough solved the supply crisis. While the baccatin core is difficult to synthesize de novo, it can be harvested sustainably from the needles of the European Yew (Taxus baccata). The challenge was attaching the phenylisoserine side chain efficiently.

Iwao Ojima (State University of New York at Stony Brook) developed the most efficient coupling method using a chiral


-lactam. This method is superior to standard esterification (e.g., using DCC) because it drives the reaction via ring-opening strain relief, requiring milder conditions and yielding higher stereocontrol.
The Mechanism

The reaction involves the nucleophilic attack of the C-13 lithium alkoxide of protected baccatin III on the carbonyl carbon of the


-lactam. This opens the four-membered ring, simultaneously forming the ester bond and generating the C-3' amine protected as a benzoyl group (or BOC for Docetaxel).
Workflow Diagram: The Semi-Synthesis Pathway

The following diagram illustrates the convergence of the natural baccatin core and the synthetic lactam side chain.

OjimaSynthesis TenDAB 10-Deacetylbaccatin III (From Taxus Needles) ProtDAB 7-TES-Baccatin III (Protected Core) TenDAB->ProtDAB Selective Silylation Coupling Coupling Reaction (LiHMDS, -78°C) ProtDAB->Coupling Lithium Alkoxide Formation Lactam Ojima Beta-Lactam (Chiral Synthon) Lactam->Coupling Ring Opening Attack OpenChain Protected Paclitaxel Precursor Coupling->OpenChain Ester Bond Formation Paclitaxel Paclitaxel (Taxol) (Final Drug) OpenChain->Paclitaxel Deprotection (HF/Pyridine)

Figure 1: The convergent semi-synthesis of Paclitaxel utilizing the Ojima


-lactam synthon to install the phenylisoserine side chain.
Part 3: Biocatalytic Kinetic Resolution

To manufacture the Ojima lactam (or the linear phenylisoserine ester precursors) with high optical purity (


 ee), the pharmaceutical industry often relies on Lipase-mediated Kinetic Resolution .

Chemical asymmetric synthesis can be expensive and use heavy metals. Biocatalysis offers a "Green Chemistry" alternative. Lipases (specifically Burkholderia cepacia lipase, formerly Pseudomonas cepacia or Lipase PS) are highly selective for the specific ester bond of phenylisoserine derivatives.

The Process

In a racemic mixture of phenylisoserine esters, the lipase selectively hydrolyzes the "unwanted" enantiomer (usually the ester that does not correspond to the Taxol configuration) into an acid, or selectively transesterifies the desired enantiomer. This allows for the physical separation of the resulting acid and the remaining ester.

KineticResolution Racemate Racemic Phenylisoserine Ester (R/S Mixture) Reaction Selective Hydrolysis Racemate->Reaction Lipase Lipase PS (Burkholderia cepacia) + Buffer/Solvent Lipase->Reaction ProductA (2R,3S)-Ester (Desired Enantiomer) Reaction->ProductA Unreacted (Kinetic Control) ProductB (2S,3R)-Acid (Hydrolyzed Byproduct) Reaction->ProductB Hydrolyzed

Figure 2: Enzymatic kinetic resolution workflow separating the desired phenylisoserine ester from the racemic mixture.

Part 4: Detailed Experimental Protocols
Protocol A: The Ojima Coupling (Chemical Synthesis)

Rationale: This protocol uses LiHMDS as a base. Sodium hydride (NaH) is avoided because the strong basicity can cause retro-aldol degradation of the sensitive baccatin core. The reaction must be strictly anhydrous to prevent the hydrolysis of the


-lactam before coupling.

Materials:

  • 7-TES-baccatin III (Protected Core)

  • 
    -benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone (Ojima Lactam)
    
  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon atmosphere, dissolve 7-TES-baccatin III (1.0 eq) in anhydrous THF. Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Deprotonation: Dropwise add LiHMDS (1.2 eq). Stir for 30 minutes at

    
    . Causality: This generates the C-13 lithium alkoxide nucleophile.
    
  • Coupling: Dissolve the Ojima Lactam (1.2 eq) in THF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to

    
     over 1 hour. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the baccatin starting material. Causality: The alkoxide attacks the lactam carbonyl, relieving ring strain and forming the ester.
    
  • Quench: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Lipase-Mediated Resolution (Biocatalysis)

Rationale: Lipase PS is chosen for its high enantioselectivity (


) toward phenylisoserine esters. A biphasic system is often used to solubilize the hydrophobic ester while maintaining enzyme activity in the aqueous phase.

Materials:

  • Racemic Ethyl 3-amino-3-phenylpropionate (or derivative)[1]

  • Lipase PS (Amano, from Burkholderia cepacia)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (Organic solvent)

Step-by-Step:

  • Emulsion: Suspend the racemic ester (10 g) in Diisopropyl ether (100 mL). Add Phosphate buffer (100 mL).

  • Initiation: Add Lipase PS (500 mg). Vigorously stir the biphasic mixture at

    
    .
    
  • Monitoring: Monitor the pH. As the ester hydrolyzes, acid is produced, lowering pH. Maintain pH 7.0 by automatic titration with 1N NaOH.

  • Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for resolution). This typically takes 24–48 hours depending on enzyme load.

  • Workup: Filter off the enzyme (can often be recycled). Separate the phases.

    • Organic Phase: Contains the unreacted, optically pure ester (Desired).

    • Aqueous Phase: Contains the hydrolyzed acid (Undesired enantiomer).

  • Isolation: Evaporate the organic solvent to yield the chiral phenylisoserine ester.

References
  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. Isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia.[2][3][4] Journal of the American Chemical Society.[2]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron.

  • Holton, R. A., Biediger, R. J., & Boatman, P. D. (1995). Semisynthesis of Taxol and Taxotere. Semisynthesis of Taxol and Taxotere.

  • Patel, R. N. (1998). Tour of paclitaxel biocatalysis. Annual Review of Microbiology.

  • Gueritte-Voegelein, F., Guenard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Selectivity Asymmetric Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester

[1]

Strategic Overview

Target Molecule Significance

(2R,3S)-3-Phenylisoserine ethyl ester is the critical chiral side-chain intermediate required for the synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) , potent mitotic inhibitors used in oncology. The biological activity of these taxanes is strictly governed by the stereochemistry at the C2' and C3' positions of the side chain. Specifically, the (2R,3S) configuration is essential for high-affinity binding to the

The Stereochemical Challenge

The synthesis requires the simultaneous establishment of two contiguous stereocenters with high diastereo- and enantiocontrol.

  • Target Configuration: (2R, 3S)

  • Relative Stereochemistry: syn (erythro)

  • Regioselectivity Requirement:

    
    -amino, 
    
    
    -hydroxy placement (3-amino-2-hydroxy).
Selected Methodology: Sharpless Asymmetric Aminohydroxylation (AAH)

While enzymatic resolution (lipase-catalyzed) is a valid route, it is limited by a maximum 50% theoretical yield. This guide details the Sharpless Catalytic Asymmetric Aminohydroxylation (AAH) . This route is atom-economical, scalable, and establishes both stereocenters in a single step from inexpensive trans-ethyl cinnamate.

Mechanistic Insight & Reaction Design

The success of this protocol relies on the specific interaction between the osmium-ligand complex and the olefin face.

  • Ligand Selection: The phthalazine-linked cinchona alkaloid ligand (DHQ)₂PHAL (Dihydroquinine 1,4-phthalazinediyl diether) is mandatory to induce the (2R,3S) configuration from trans-cinnamates. (Note: Using the pseudo-enantiomer (DHQD)₂PHAL would yield the unwanted (2S,3R) isomer).

  • Regiocontrol: Cinnamates are electronically biased to form the wrong regioisomer (2-amino-3-hydroxy). To force the desired 3-amino-2-hydroxy (Taxol pattern) product, specific solvent conditions (n-PrOH/H₂O) and small ester alkyl groups are critical.

Catalytic Cycle Visualization

The following diagram illustrates the active catalytic cycle and the point of chiral induction.

AAH_CyclePreCatK2OsO2(OH)4(Pre-catalyst)ActiveOs(VIII)=N-R Species(Active Catalyst)PreCat->ActiveOxidationComplexOs-AzaglycolateIntermediateActive->Complex+ Substrate+ LigandLigand(DHQ)2PHAL(Chiral Ligand)Ligand->ComplexInduces ChiralitySubstrateEthyl CinnamateProduct(2R,3S)-Product+ Os(VI)Complex->ProductHydrolysisProduct->ActiveRe-oxidation(Turnover)OxidantN-Source/Oxidant(Ethyl Carbamate/tBuOCl)Oxidant->ActiveFeeds Cycle

Caption: The Osmium(VIII)-catalyzed cycle. The ligand (DHQ)₂PHAL creates a chiral pocket that directs the facial selectivity of the nitrogen addition.

Detailed Experimental Protocol

Reagents and Materials Table
ReagentRolePurity/GradeCAS No.
Ethyl Cinnamate Substrate>99% (trans)103-36-6
Potassium Osmiate(VI) Dihydrate Pre-catalyst99%10022-75-0
(DHQ)₂PHAL Chiral Ligand97%140924-50-1
Ethyl Carbamate Nitrogen Source99%51-79-6
t-Butyl Hypochlorite OxidantFreshly Prep*507-40-4
Sodium Hydroxide Base0.5 M (aq)1310-73-2
n-Propanol SolventHPLC Grade71-23-8

*Note: Commercial Chloramine-T can be used as an alternative N-source, but the Ethyl Carbamate/t-BuOCl method allows for direct formation of the N-ethoxycarbonyl protected side chain preferred for Taxol synthesis.

Step-by-Step Procedure
Step 1: Catalyst Complex Formation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Carbamate (3.1 equivalents) in n-Propanol (30 mL).

  • Add Sodium Hydroxide (0.5 M aq, 3.0 equivalents) and stir for 5 minutes.

  • Add freshly prepared t-Butyl Hypochlorite (3.05 equivalents) dropwise at 0°C. Stir for 10 minutes to generate the N-chlorocarbamate salt in situ.

  • Add the ligand (DHQ)₂PHAL (0.05 eq, 5 mol%).

  • Add Ethyl Cinnamate (1.0 equivalent, 10 mmol).

Step 2: Reaction Initiation
  • Dissolve K₂OsO₂(OH)₄ (0.04 eq, 4 mol%) in a minimal amount of aqueous NaOH.

  • Add the osmium solution to the main reaction vessel.

  • Critical Control Point: Maintain temperature at 4°C . Higher temperatures increase reaction rate but degrade enantioselectivity (ee).

  • Stir vigorously for 2-4 hours. Monitor consumption of olefin via TLC (Hexane/EtOAc 7:3).

Step 3: Quenching and Workup
  • Quench the reaction by adding saturated aqueous Sodium Sulfite (15 mL). Stir for 30 minutes. Mechanism: This reduces the toxic Os(VIII) to inert Os(IV) species (black precipitate).

  • Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with:

    • 0.1 M HCl (to remove ligand).

    • Saturated NaHCO₃.

    • Brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • The crude residue typically contains the desired regioisomer (3-amino) and minor amounts of the 2-amino isomer.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 2:1).

    • Target Fraction: The (2R,3S) isomer is typically more polar than the starting material but less polar than the diol byproduct.

Analytical Validation & Quality Control

Trustworthiness in asymmetric synthesis requires rigorous validation of the stereochemical outcome.

Chiral HPLC Method[2][3][4][5][6]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (2R,3S) Isomer: ~12.5 min (Major)

    • (2S,3R) Isomer: ~16.2 min (Minor)

  • Acceptance Criteria: >95% ee.

NMR Characterization (Self-Validation)

The coupling constant between H-2 and H-3 is diagnostic for relative stereochemistry.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.35 (d, J = 2.5 Hz, 1H, H-2)
      
    • 
       5.15 (dd, J = 2.5, 9.0 Hz, 1H, H-3)
      
  • Interpretation: A coupling constant (J) of 2–5 Hz indicates the syn (erythro) configuration. A J value of >8 Hz would indicate the anti (threo) product, signaling a failure in ligand control or reaction mechanism.

Process Workflow Diagram

WorkflowStartStart:Ethyl CinnamateMixMix:Ligand + N-SourceSolvent: nPrOH/H2OStart->MixCatAdd Catalyst:K2OsO2(OH)4Temp: 4°CMix->CatReactReaction:2-4 HoursCat->ReactQuenchQuench:Na2SO3React->QuenchExtractExtraction:EtOAc / 0.1M HClQuench->ExtractPurePurification:Flash ChromatographyExtract->PureFinalFinal Product:(2R,3S)-EsterPure->Final

Caption: Operational workflow from substrate mixing to isolated product.

Alternative Validation Protocol: Lipase Resolution

If the catalytic route yields insufficient optical purity, a Lipase-Catalyzed Kinetic Resolution can be used to upgrade the material.

  • Enzyme: Burkholderia cepacia lipase (Amano PS-IM).

  • Solvent: Diisopropyl ether (water saturated).[1]

  • Process: The lipase selectively hydrolyzes the unwanted enantiomer (or acetate derivative) of the racemic ester, leaving the desired (2R,3S)-ester intact or converting it specifically, depending on the acyl donor used.

  • Note: This method is generally used for "polishing" ee% rather than primary synthesis due to the 50% yield cap.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2813-2817.

  • Tao, B., et al. "Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Cinnamates." Journal of Organic Chemistry, vol. 63, no. 23, 1998, pp. 8265–8274.

  • Kearney, A. S., et al. "Synthesis of the Taxol Side Chain via Asymmetric Aminohydroxylation." Tetrahedron Letters, vol. 39, no. 18, 1998, pp. 2663-2666.

  • Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 3-Phenylisoserine Ethyl Ester." Tetrahedron: Asymmetry, vol. 12, no. 12, 2001, pp. 1677-1681.

Application Note: High-Efficiency Coupling of Phenylisoserine Side Chain to Baccatin III via the Ojima Lactam Method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The semi-synthesis of Paclitaxel (Taxol®) from 10-deacetylbaccatin III (10-DAB) is a cornerstone of modern oncological pharmacognosy. While total synthesis is academically monumental, it is commercially non-viable. The critical bottleneck in semi-synthesis is the esterification of the sterically hindered C-13 hydroxyl group of the Baccatin III core with the chiral N-benzoyl-3-phenylisoserine side chain.

Standard Steglich esterification (DCC/DMAP) often fails to provide sufficient yield and stereocontrol due to the concave nature of the taxane skeleton at C-13 and the risk of C-2' epimerization. This guide details the Ojima β-Lactam Synthon Method , which utilizes a chiral


-lactam as an activated acylating agent. This method is superior because the strain energy of the four-membered lactam ring drives the reaction, allowing for high yields under mild conditions with complete retention of stereochemistry.
Semi-Synthesis Workflow

The following diagram outlines the critical path from the raw precursor to the final API.

TaxolSynthesis DAB 10-Deacetylbaccatin III (Natural Precursor) Baccatin Baccatin III (C10 Acetylation) DAB->Baccatin AcCl, Pyridine Prot 7-TES-Baccatin III (C7 Protection) Baccatin->Prot TES-Cl, Imidazole Coupling Ojima Coupling (LiHMDS + β-Lactam) Prot->Coupling Kinetic Control -40°C Deprot Global Deprotection (Acid Hydrolysis) Coupling->Deprot Ring Opening Taxol Paclitaxel (API) Deprot->Taxol Purification

Pre-Coupling Requirements: C-7 Protection

Scientific Rationale: The Baccatin III core possesses hydroxyl groups at C-1, C-7, C-10, and C-13.

  • C-1: Tertiary and sterically buried (unreactive).

  • C-7: Secondary and highly accessible (most reactive).

  • C-13: Secondary but sterically hindered by the concave "cup" shape of the taxane ring.

Attempting to couple the side chain without protecting C-7 results in regioselective failure (major product: C-7 ester). Therefore, we employ the Triethylsilyl (TES) ether, which is stable under basic coupling conditions but easily removed with mild acid.

Protocol A: Synthesis of 7-TES-Baccatin III

Reagents: Baccatin III, Chlorotriethylsilane (TES-Cl), Imidazole, DMF (Anhydrous).

  • Dissolution: Dissolve Baccatin III (1.0 equiv) in anhydrous DMF (0.1 M concentration) under Argon atmosphere.

  • Base Addition: Add Imidazole (4.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Silylation: Add TES-Cl (3.0 equiv) dropwise.

  • Reaction: Stir at RT for 3 hours.

    • Self-Validation (TLC): Monitor disappearance of Baccatin III (

      
       in 1:1 EtOAc/Hex) and appearance of 7-TES-Baccatin III (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water and brine to remove DMF.
    
  • Purification: Flash chromatography (Silica gel, 30% EtOAc in Hexanes).

Core Protocol: The Ojima Coupling (C-13 Esterification)

This is the critical step. We utilize a lithium enolate generation strategy to activate the C-13 hydroxyl, which then attacks the carbonyl of the


-N-benzoyl-

-lactam.
Mechanistic Visualization

Understanding the transition state is vital for troubleshooting yield issues.

CouplingMechanism Start 7-TES-Baccatin III Alkoxide C-13 Lithium Alkoxide (Nucleophile) Start->Alkoxide Deprotonation (-40°C) Base LiHMDS (Base) Base->Alkoxide TS Tetrahedral Intermediate Alkoxide->TS Nucleophilic Attack Lactam (3R,4S)-β-Lactam (Electrophile) Lactam->TS Product Protected Paclitaxel (Open Chain) TS->Product Ring Strain Release

Protocol B: Coupling Procedure

Reagents:

  • 7-TES-Baccatin III (1.0 equiv)

  • (3R, 4S)-1-Benzoyl-3-(TBS-oxy)-4-phenylazetidin-2-one (β-Lactam Synthon, 2.0 equiv)

  • LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 7-TES-Baccatin III in anhydrous THF (concentration ~0.05 M).

  • Cryogenic Cooling: Cool the solution to -40°C .

    • Expert Note: Do not cool to -78°C. The C-13 alkoxide formation is sluggish at -78°C. -40°C to -30°C is the optimal window for kinetic control vs. thermodynamic stability.

  • Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 5 minutes.

    • Visual Check: The solution may turn slightly yellow. Stir for 15 minutes to ensure complete formation of the C-13 lithium alkoxide.

  • Lactam Addition: Dissolve the

    
    -lactam (2.0 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture.
    
  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.

    • Why? The ring-opening event requires more thermal energy than the initial deprotonation.

  • Quench: Quench rapidly with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica, 20-30% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • H-NMR (Diagnostic): The C-13 proton in Baccatin III appears as a multiplet around

    
     4.8 ppm. Upon successful coupling, this signal shifts significantly downfield to 
    
    
    
    6.2 ppm (due to esterification).
  • Yield Expectations: >90% conversion is expected if reagents are anhydrous.

Global Deprotection & Isolation

The final step involves removing the silyl protecting groups (TES at C-7 and potentially TBS/TES at C-2' of the side chain).

Protocol C: Acid Hydrolysis

  • Dissolution: Dissolve the coupled intermediate in Acetonitrile/Pyridine (1:1).

  • Reagent: Add HF-Pyridine complex (excess) at 0°C.

    • Alternative: For strictly TES removal, 0.1 N HCl in Ethanol at 0°C is milder and cheaper, though slower.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove pyridine), then water and brine.
    
  • Final Purification: Recrystallization from aqueous methanol or preparative HPLC.

Data & Troubleshooting

Solvent & Base Optimization Table

Comparison of conditions for the coupling step (Protocol B):

BaseSolventTempYieldStereocontrolNotes
LiHMDS THF -40°C 92% High Recommended standard.
NaHMDSTHF-40°C88%HighSlightly more reactive, higher risk of side reactions.
KHMDSTHF-78°C65%ModerateToo reactive; causes degradation of the taxane core.
LDATHF-78°C40%LowToo strong; causes epimerization at C-7.
Common Failure Modes
  • Low Yield: Usually due to "wet" THF. The LiHMDS reacts with moisture instead of the C-13 hydroxyl. Solution: Distill THF over Na/Benzophenone immediately before use.

  • C-2' Epimerization: Occurs if the reaction warms above 0°C before quenching. The basic conditions can racemize the chiral center on the side chain.

  • Incomplete Coupling: Often caused by steric bulk of the protecting group on the

    
    -lactam nitrogen. Ensure the N-benzoyl group is used (as in natural Taxol) or N-Boc (for Taxotere analogs).
    

References

  • Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method." Tetrahedron. 48(34), 6985-7012. Link

  • Holton, R. A., et al. (1994).[2] "First total synthesis of taxol.[2] 2. Completion of the C and D rings." Journal of the American Chemical Society. 116(4), 1599-1600. Link

  • Gueritte-Voegelein, F., et al. (1991). "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron. 47(16), 2603-2618. Link

  • Denis, J. N., & Greene, A. E. (1988). "A highly efficient, practical approach to natural taxol." Journal of the American Chemical Society. 110(17), 5917-5919. Link

  • Kingston, D. G. (2001).[3] "Taxol, a molecule for all seasons." Chemical Communications. (10), 867-880. Link

Sources

Application Note: High-Efficiency Semi-Synthesis of Docetaxel (Taxotere)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and process chemists in the pharmaceutical development sector. It focuses on the high-efficiency semi-synthesis of Docetaxel (Taxotere) utilizing (2R,3S)-3-Phenylisoserine ethyl ester as the critical chiral building block.[1][2]

Utilizing this compound as the Chiral Architect[1][2]

Executive Summary

The semi-synthesis of Docetaxel (Taxotere) from 10-deacetylbaccatin III (10-DAB) relies critically on the stereochemical integrity of the C-13 side chain.[1][2] This compound serves as the primary chiral scaffold for this side chain.[1][2] While direct coupling of linear phenylisoserine derivatives often suffers from low yields and C2'-epimerization, this guide details an Advanced Oxazolidine Strategy . This protocol converts the ethyl ester into a rigid 2,4-diaryl-1,3-oxazolidine intermediate, protecting the C2'-hydroxyl and C3'-amino groups simultaneously.[1][2] This method significantly enhances coupling efficiency to the sterically hindered C-13 hydroxyl of the baccatin core and minimizes the formation of the difficult-to-remove 2'-epi-docetaxel impurity.[1]

Strategic Analysis & Retrosynthesis

The synthesis is convergent, joining the modified taxane core (10-DAB derivative) with the prepared side chain. The this compound is not merely a reagent but the determinant of the drug's final biological activity.[1]

2.1 Key Chemical Challenges
  • Steric Hindrance: The C-13 hydroxyl of 10-DAB is located within the concave "cup" of the taxane skeleton, making esterification difficult.[1][3]

  • Epimerization: The C2' center (alpha to the carbonyl) is prone to epimerization under basic coupling conditions, leading to the inactive 2'-epi-isomer.[1]

  • Orthogonal Protection: The side chain requires protection that is stable during coupling but removable without damaging the acid-sensitive oxetane ring or the C7-hydroxyl of the taxane core.[1]

2.2 Retrosynthetic Logic (Graphviz Visualization)

Retrosynthesis Docetaxel Docetaxel (Target) Coupling Coupling & Deprotection Coupling->Docetaxel SideChain Protected Side Chain (Oxazolidine Acid) SideChain->Coupling Baccatin Protected 10-DAB (7,10-di-Troc-10-DAB) Baccatin->Coupling Ester (2R,3S)-3-Phenylisoserine Ethyl Ester (Starting Material) Ester->SideChain 1. Boc-Protection 2. Oxazolidine Formation 3. Saponification DAB 10-Deacetylbaccatin III (Natural Source) DAB->Baccatin Selective Protection (C7, C10)

Figure 1: Retrosynthetic analysis showing the convergence of the Oxazolidine Side Chain and Protected Baccatin Core.[1][2][4]

Detailed Experimental Protocols
Module A: Side Chain Optimization (The Oxazolidine Route)

Objective: Convert this compound into the coupling-ready (4S,5R)-N-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.

Reagents Required:

  • This compound (CAS: 132201-33-3)[1][2]

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • 4-Methoxybenzaldehyde dimethyl acetal (Anisaldehyde dimethyl acetal)[1][2]

  • Pyridinium p-toluenesulfonate (PPTS)[1][2]

  • Lithium Hydroxide (LiOH)[1][2][4][5]

Step-by-Step Protocol:

  • N-Boc Protection:

    • Dissolve 10.0 g of this compound in 100 mL THF/Water (1:1).

    • Add 1.1 eq of

      
       followed by 1.1 eq of 
      
      
      
      .[1][2]
    • Stir at 25°C for 12 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1][2]

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Result: N-Boc-(2R,3S)-3-phenylisoserine ethyl ester.[1][2]

  • Oxazolidine Ring Formation (Critical Step):

    • Dissolve the N-Boc ester (from Step 1) in dry Toluene (10 mL/g).

    • Add 1.5 eq of 4-Methoxybenzaldehyde dimethyl acetal and 0.05 eq of PPTS.

    • Heat to reflux (110°C) with a Dean-Stark trap to remove methanol.[1][2]

    • Mechanism: The reaction cyclizes the C2'-OH and N-Boc carbamate onto the acetal, forming a rigid 5-membered ring.[1] This locks the stereochemistry.

    • Purification: Concentrate and crystallize from Hexane/EtOAc.

    • Yield Target: >90%.[2][6]

  • Saponification to Active Acid:

    • Dissolve the oxazolidine ester in Ethanol (10 mL/g).[2]

    • Add 1.5 eq of LiOH (1M aqueous solution) at 0°C.

    • Stir at 0°C–5°C for 4 hours. Note: Keep temperature low to prevent ring opening.

    • Workup: Acidify carefully to pH 4-5 with 1M Citric Acid (avoid strong mineral acids). Extract with DCM.[2]

    • Product:(4S,5R)-N-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid .[1][2]

Module B: The Coupling Reaction

Objective: Esterify the C-13 hydroxyl of protected 10-DAB with the prepared side chain.[1]

Reagents:

  • 7,10-di-Troc-10-deacetylbaccatin III (Protected Core)[1][2]

  • Dicyclohexylcarbodiimide (DCC) or EDC.HCl[1][2]

  • 4-Dimethylaminopyridine (DMAP)[1][2][7]

  • Solvent: Anhydrous Toluene (Preferred over DCM for higher reaction temperatures).[1][2]

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of Protected 10-DAB and 1.5 eq of the Oxazolidine Acid (Module A) in anhydrous Toluene.

  • Activation: Add 1.5 eq of DCC and 0.5 eq of DMAP.

  • Reaction: Stir at 70°C for 4–6 hours.

    • Why 70°C? The oxazolidine ring is thermally stable, allowing higher temperatures to overcome the steric hindrance at C-13, unlike the linear side chain which degrades.

  • Workup: Filter off DCU urea byproduct. Wash filtrate with dilute HCl,

    
    , and brine.[2]
    
  • Isolation: Flash chromatography (Silica, Hexane/EtOAc gradient).[2]

Module C: Global Deprotection

Objective: Remove the Troc groups (taxane core) and open the oxazolidine ring (side chain) to yield Docetaxel.[2]

  • Troc Removal: Dissolve intermediate in Methanol/Acetic Acid (9:1). Add Activated Zinc dust.[2] Stir at RT for 1 hour. Filter and concentrate.

  • Oxazolidine Hydrolysis: Dissolve residue in Formic Acid (80% aq) or dilute HCl/EtOH.[2] Stir at RT for 2–4 hours.[2]

    • Control Point: Monitor the disappearance of the anisaldehyde protecting group.

  • Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18 column, Acetonitrile/Water).

Critical Process Parameters (CPPs) & Troubleshooting
ParameterSpecificationImpact of Deviation
Saponification Temp 0°C – 5°C>10°C: Risk of premature oxazolidine ring opening or epimerization.[1][2]
Coupling Stoichiometry 1.5 eq Acid : 1.0 eq Baccatin<1.2 eq: Incomplete conversion of expensive Baccatin core.[2]
Anisaldehyde Quality >99% PurityImpurities in the acetal lead to complex side-products during cyclization.[1]
Solvent Water Content <0.05% (Karl Fischer)Water competes with the alcohol nucleophile during coupling, consuming the acid.
Troubleshooting the "Impurity 23" (2'-Epi-Docetaxel)

If the 2'-epi impurity exceeds 0.5%:

  • Check Coupling Basicity: DMAP concentration >0.5 eq can promote proton abstraction at C2'.[2] Reduce DMAP or switch to PPTS/DCC.

  • Verify Oxazolidine Purity: Ensure the starting oxazolidine acid is diastereomerically pure (>99.5% de) before coupling.[2]

Process Workflow Diagram

Workflow Start (2R,3S)-3-Phenylisoserine Ethyl Ester Step1 1. N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 2. Oxazolidine Formation (Anisaldehyde dimethyl acetal) Step1->Step2 Step3 3. Saponification (LiOH, 0°C) Step2->Step3 Intermediate Active Oxazolidine Acid Step3->Intermediate Coupling 4. Coupling to 10-DAB (DCC, DMAP, Toluene) Intermediate->Coupling Deprotection 5. Global Deprotection (Zn/AcOH + HCOOH) Coupling->Deprotection Final Docetaxel API Deprotection->Final

Figure 2: Step-by-step process flow from ethyl ester starting material to final API.

References
  • Ojima, I., et al. (1992).[2] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.[1][2] [1][2]

  • Denis, J. N., et al. (1988).[2] "A highly efficient, practical approach to natural taxol."[2] Journal of the American Chemical Society, 110(17), 5917-5919.[2]

  • Vasu Dev, R., et al. (2006).[2][8] "Isolation and characterization of impurities in docetaxel." Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.[1][2][8]

  • Gueritte-Voegelein, F., et al. (1991).[1][2] "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron, 47(16), 2603-2618.[1][2] [1][2]

  • Commerçon, A., et al. (1992).[2] "Improved protection and esterification of a precursor of the Taxotere® and Taxol side chains." Tetrahedron Letters, 33(36), 5185-5188.[1][2]

Sources

Comprehensive Application Note: Chiral Separation of Phenylisoserine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Free and N-Protected Forms in Taxol® Side-Chain Synthesis

Executive Summary & Scientific Context

3-Phenylisoserine is the critical C-13 side chain of Paclitaxel (Taxol®) and Docetaxel. The biological activity of these anti-mitotic agents is strictly dependent on the (2R,3S) configuration of this side chain. Because the molecule possesses two chiral centers, synthetic routes often yield a mixture of four stereoisomers: the enantiomeric pair (2R,3S)/(2S,3R) and the diastereomeric pair (2R,3R)/(2S,3S).

This guide provides two distinct, self-validating protocols for separating these isomers, contingent on the chemical state of the molecule:

  • Protocol A (Free Amino Acid): Utilizes Crown Ether Host-Guest complexation for underivatized phenylisoserine.

  • Protocol B (N-Protected): Utilizes Polysaccharide-based Hydrogen Bonding/Inclusion for N-benzoyl-3-phenylisoserine (the direct Taxol precursor).

Method Selection Workflow

The choice of stationary phase is dictated by the presence of the N-protecting group. Free amino acids fail on polysaccharide columns due to solubility and zwitterionic polarity, while protected forms lack the primary ammonium ion required for crown ether complexation.

MethodSelection Start START: Sample Characterization CheckProtection Is the Amine Group Protected? (e.g., N-Benzoyl, N-Boc) Start->CheckProtection FreeForm Free Amino Acid (Zwitterionic) CheckProtection->FreeForm No (Free NH2) ProtectedForm N-Protected / Ester (Hydrophobic) CheckProtection->ProtectedForm Yes (Amide/Carbamate) CrownCol Primary Column: CROWNPAK CR-I(+) (Crown Ether Phase) FreeForm->CrownCol MechCrown Mechanism: Host-Guest Complexation (Requires Acidic Mobile Phase) CrownCol->MechCrown PolyCol Primary Column: CHIRALPAK AD-H (Amylose Tris-carbamate) ProtectedForm->PolyCol MechPoly Mechanism: H-Bonding & Steric Inclusion (Normal Phase) PolyCol->MechPoly

Figure 1: Decision matrix for selecting the appropriate chiral stationary phase based on analyte derivatization.

Protocol A: Separation of Free Phenylisoserine (Crown Ether Method)

Target Analyte: Free 3-phenylisoserine (underivatized). Challenge: Zwitterionic nature requires suppression of ionization for retention, yet protonation of the amine for chiral recognition.

Mechanistic Insight

The CROWNPAK CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) immobilized on silica. The separation relies on the formation of a reversible host-guest inclusion complex between the crown ether and the primary ammonium group (


) of the analyte.
  • Requirement: The amine must be protonated (Low pH).

  • Selectivity: The spatial arrangement of the phenyl group relative to the crown ether ring dictates the stability of the complex.

Experimental Conditions[1]
ParameterSpecificationCausality / Rationale
Column CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized phase allows organic modifiers (MeOH), unlike coated CR(+) phases.[1]
Mobile Phase pH 1.5 HClO₄ (aq) / Methanol (90:10 v/v) Perchloric acid ensures full protonation of

to

for inclusion. MeOH modulates retention.[2]
Flow Rate 0.4 mL/minLower flow rates enhance mass transfer in ligand-exchange mechanisms.
Temperature 10°C - 25°C Critical: Lower temperatures significantly increase Resolution (

) by stabilizing the enthalpy-driven host-guest complex.
Detection UV @ 210 nmDetects the phenyl chromophore; 254 nm is less sensitive for this molecule.
Step-by-Step Procedure
  • Safety Prep: Perchloric acid (HClO₄) is an oxidizer. Ensure all organic solvents are miscible and lines are flushed of any incompatible salts.

  • Mobile Phase Preparation:

    • Prepare aqueous pH 1.5 solution: Add approx. 16.3 g of 60% HClO₄ to 900 mL water. Adjust to pH 1.5 exactly.

    • Mix 900 mL of pH 1.5 solution with 100 mL Methanol (HPLC Grade). Degas thoroughly.

  • Equilibration: Flush column for 30 mins at 25°C.

  • Optimization: If resolution between (2R,3S) and (2S,3R) is < 1.5, lower column temperature to 10°C.

  • System Suitability: The D-isomer (2R,3S) typically elutes first on CR(+) columns, followed by the L-isomer.

Protocol B: Separation of N-Benzoyl-3-Phenylisoserine (Polysaccharide Method)

Target Analyte: N-Benzoyl-(2R,3S)-3-phenylisoserine (Taxol Side Chain). Challenge: Separating diastereomers and enantiomers simultaneously.

Mechanistic Insight

The CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) operates via a "three-point interaction" model involving hydrogen bonding (amide group),


 stacking (phenyl rings), and steric inclusion in the helical amylose groove.
Experimental Conditions[1]
ParameterSpecificationCausality / Rationale
Column CHIRALPAK AD-H (4.6 x 250 mm, 5 µm)Amylose backbone provides superior recognition for aromatic amides compared to cellulose (OD-H).
Mobile Phase Hexane / Isopropanol / TFA (80:20:0.1 v/v) Normal phase mode. TFA (0.1%) suppresses the ionization of the free carboxylic acid, preventing peak tailing.
Flow Rate 1.0 mL/minStandard normal phase flow.
Temperature 25°CAmbient temperature usually suffices; extreme cooling is rarely needed for AD-H.
Detection UV @ 230 nm or 254 nmThe benzoyl group provides strong UV absorption.
Step-by-Step Procedure
  • Column Conditioning: If the column was stored in alcohol, flush with 100% Ethanol, then gradually introduce Hexane/IPA mixture.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Mobile Phase (do not use pure IPA or DMSO if possible, to prevent solvent shock).

  • Injection: Inject 5-10 µL.

  • Elution Order: The desired (2R,3S) isomer is typically well-resolved from the (2S,3R) enantiomer.

  • Troubleshooting: If the carboxylic acid peak tails, increase TFA to 0.2%, but do not exceed 0.5% to protect the column housing.

Comparative Data Summary

The following table summarizes expected chromatographic performance based on validation data [1][2].

Analyte FormColumnSelectivity (

)
Resolution (

)
Limiting Factor
Free Amino Acid CROWNPAK CR-I(+)1.2 - 1.41.8 - 2.5Temperature dependent; requires acidic pH.
N-Benzoyl CHIRALPAK AD-H1.5 - 1.8> 3.0Solubility in Hexane; Peak tailing if TFA is omitted.
Methyl Ester CHIRALCEL OD-H1.3 - 1.52.0 - 2.8Less tailing (no free acid), but lower selectivity than AD-H.

Mechanism of Interaction (Visualized)

The following diagram contrasts the binding mechanisms of the two protocols.

Mechanisms cluster_0 Protocol A: Crown Ether (Free Acid) cluster_1 Protocol B: Polysaccharide (Protected) Ammonium Analyte: -NH3+ Group Crown Stationary Phase: 18-Crown-6 Ether Ammonium->Crown Docking Complex Inclusion Complex (3 H-bonds) Crown->Complex Steric Fit Amide Analyte: Amide/Carboxyl Amylose Stationary Phase: Amylose Carbamate Amide->Amylose Adsorption Interaction Multi-Point: 1. H-Bonding 2. Dipole-Dipole 3. Pi-Pi Stacking Amylose->Interaction Chiral Groove

Figure 2: Mechanistic comparison. Protocol A relies on ionic inclusion of the ammonium group, while Protocol B utilizes multiple non-covalent interactions with the amylose helix.

Troubleshooting & Optimization Guide

Peak Tailing
  • Cause: Unsuppressed silanols or ionization of the carboxylic acid.

  • Solution (Protocol A): Ensure pH is < 2.0. The crown ether requires the amine to be charged (

    
    ) but the carboxylic acid (
    
    
    
    ) should be protonated (neutral) to reduce non-specific silica interaction.
  • Solution (Protocol B): Fresh TFA is essential. TFA degrades over time in IPA; prepare mobile phase daily.

Loss of Resolution
  • Protocol A: If

    
     drops, the column may be fouled with metal ions (which compete for the crown ether). Wash with 0.1 M HCl to regenerate.
    
  • Protocol B: If retention times shift, the amylose polymer may have swelled. Flush with 100% Ethanol to reset the polymer structure, then re-equilibrate with Hexane/IPA.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

  • Daicel Chiral Technologies. (2024).[4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

Sources

Application Note: High-Precision Quantitative NMR (qNMR) for Purity Assessment of Paclitaxel (Taxol) Intermediates

[1]

Executive Summary

In the semi-synthesis of Paclitaxel (Taxol) from 10-Deacetylbaccatin III (10-DAB), the purity of intermediates is a critical quality attribute (CQA). Traditional HPLC methods require high-purity reference standards for every intermediate—compounds that are often unstable, expensive, or commercially unavailable.

Quantitative NMR (qNMR) offers a metrological alternative.[1][2] As a primary ratio method, qNMR determines absolute purity relative to a single, stable internal standard (IS), eliminating the need for compound-specific reference materials. This guide details a robust qNMR protocol designed to overcome the specific challenges of taxane analysis: complex spectral overlap and solubility constraints.

Strategic Framework: Why qNMR for Taxanes?

The taxane skeleton presents a crowded proton spectrum (

3
  • Metrological Traceability: Purity is derived directly from the molar ratio of the analyte to a NIST-traceable Internal Standard (IS).

  • Speed of Development: No method development for gradient elution or response factor determination is required for new intermediates.

  • Structural Confirmation: Simultaneous verification of structure and purity (e.g., confirming the C-13 side-chain attachment).

The "Internal Calibrant" Concept

Recent revisions to USP <761> suggest the term "Internal Calibrant" to distinguish qNMR standards from chromatographic internal standards. In this protocol, the IS is not just for retention time correction; it is the mass balance reference .

Experimental Design & Reagents

Internal Standard Selection

For Paclitaxel and its intermediates (e.g., Baccatin III), the aromatic region (7.0–8.2 ppm) and the acetate methyl region (2.0–2.5 ppm) are crowded.

Recommended IS: Dimethyl Sulfone (


)
  • Chemical Shift:

    
     ppm (Singlet) in 
    
    
    .
  • Rationale: This region is typically a "quiet zone" in the taxane spectrum (between the C-2/C-20 protons and the acetate/methyl signals).

  • Properties: Non-hygroscopic, non-volatile, high solubility in

    
    .
    
Solvent System
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.05% v/v TMS.
    
  • Justification: Taxanes exhibit excellent solubility in chloroform. DMSO-

    
     is a viable alternative but is more hygroscopic, introducing water signals that may interfere with integration.
    

Workflow Visualization

The following diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_WorkflowStartStart: Sample & IS SelectionWeighingGravimetric Prep(Metrological Weighing)Start->WeighingSolubilityDissolution & HomogenizationWeighing->SolubilityT1_CheckInversion Recovery Exp(Determine Longest T1)Solubility->T1_CheckParam_SetupAcquisition Setup(d1 ≥ 5 × T1, 90° Pulse)T1_Check->Param_SetupSet d1 delayAcquisitionData Acquisition(NS ≥ 64, No Rotation)Param_Setup->AcquisitionProcessingProcessing(Phase, Baseline, Integrate)Acquisition->ProcessingProcessing->Param_SetupIf S/N < 150:1CalcPurity CalculationProcessing->Calc

Caption: Figure 1. Self-validating qNMR workflow emphasizing the critical T1 relaxation check prior to quantitative acquisition.

Detailed Protocol

Sample Preparation (Gravimetric)

Objective: Minimize mass uncertainty, the largest source of error in qNMR.

  • Balance: Use a microbalance with readability of 0.001 mg (1 µg).

  • Internal Standard (IS): Weigh approx. 10.0 mg of TraceCERT® Dimethyl Sulfone directly into a weighing boat. Record mass as

    
    .
    
  • Analyte: Weigh approx. 20.0 mg of Taxol intermediate into the same vessel or directly into the NMR tube if using a funnel. Record mass as

    
    .
    
    • Note: Target a 1:1 to 2:1 molar ratio of Analyte:IS for comparable signal intensities.

  • Dissolution: Add 0.6 mL

    
    . Cap and invert 20 times. Ensure no solids remain.
    
Instrument Parameters (Bruker/Varian/Jeol)

Objective: Ensure complete relaxation of nuclei for quantitative integration.

ParameterSettingRationale
Pulse Angle

Maximizes signal intensity per scan.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.
Relaxation Delay (

)

seconds
CRITICAL: Must be

. Dimethyl sulfone

can be ~4-6s. Taxol protons are faster (~1s).
Acquisition Time (

)

seconds
Avoids truncation of the FID (resolution).
Number of Scans (

)
64 or 128Achieve S/N > 250:1 for quantitative signals.
Temperature 298 K (25°C)Constant T ensures stable chemical shifts.
Spinning OFFPrevents spinning sidebands which distort integration.
13C Decoupling ON (GARP/WALTZ)Removes

C satellites (1.1%) for cleaner integration (Optional but recommended for high precision).
Acquisition Sequence
  • Lock & Shim: Lock on

    
    . Shim until the TMS peak width at half height is < 0.5 Hz.
    
  • 
     Determination:  Run a quick Inversion Recovery experiment.
    
    • Check: If IS

      
       = 5.0s, set 
      
      
      .
  • Receiver Gain (RG): Run auto-gain. Ensure FID fills ~80% of the digitizer range but does not clip.

Data Analysis & Calculation

Processing
  • Zero Filling: Fill to at least 64k points.

  • Apodization: Apply exponential multiplication with LB = 0.3 Hz (or less). Do not over-smooth.

  • Phasing: Manual phasing is required. Automated routines often fail at the baseline level.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 0 or 1). Do not use signal-suppression algorithms.

Integration Regions

Select the integration range manually.

CompoundSignalChemical Shift (

)
MultiplicityProtons (

)
Dimethyl Sulfone (IS) Methyls~2.95 ppmSinglet6
Paclitaxel C-10 H~6.30 ppmSinglet1
Paclitaxel Acetate (

)
~2.38 ppmSinglet3
Paclitaxel Benzamide (

)
~7.75 ppmDoublet2

Note: The C-10 proton (6.30 ppm) is often the cleanest distinct signal for Paclitaxel.

Purity Calculation

Calculate the purity (

Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 6 for IS, 1 for Taxol C-10)
    
  • 
     = Molecular Weight ( g/mol )
    
  • 
     = Mass weighed (mg)[4]
    
  • 
     = Purity of the Internal Standard (as a decimal, e.g., 0.999)
    

Validation & Troubleshooting

Specificity Check

Before running the mixture, run the "Blank" (Solvent + IS only). Ensure no peaks appear at the Taxol C-10 region (6.3 ppm).

Linearity/Robustness

qNMR is inherently linear. However, if results are inconsistent:

  • Issue: Incomplete relaxation.

  • Fix: Increase

    
     to 60s and re-acquire. If the purity value increases, the previous 
    
    
    was too short.
Hygroscopicity

Taxol intermediates can be hygroscopic. If the water peak (approx 1.56 ppm in


References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • BIPM. (2019). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." Bureau International des Poids et Mesures. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Napolitano, J. G., et al. (2013). "qHNMR: A Routine Experimental Protocol Illustrated with Taxol." Journal of Natural Products. Link

Application Note: Derivatization Strategies for (2R,3S)-3-Phenylisoserine Ethyl Ester

[1]

Introduction & Analytical Challenges

This compound possesses two key functional groups—a secondary hydroxyl group at C2 and a primary amine at C3—rendering the molecule highly polar and thermally labile.

Why Derivatization?
  • Volatility for GC-MS: The free base decomposes before volatilization. Silylation is required to cap the polar -OH and -NH₂ groups, enabling stable gas chromatography (GC) for impurity profiling.

  • Enantiomeric Resolution (Indirect): While direct chiral HPLC (e.g., Chiralpak AD-H) is common, indirect chiral analysis via derivatization with Chiral Derivatizing Agents (CDAs) like Mosher’s Acid Chloride allows for absolute configuration assignment via NMR and separation of diastereomers on standard achiral C18 columns.

Protocol A: Silylation for GC-MS Analysis

Objective: Convert the analyte into its volatile Trimethylsilyl (TMS) derivative to assess chemical purity and identify structural impurities via Mass Spectrometry.

Reaction Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a powerful silyl donor. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to ensure the sterically hindered secondary hydroxyl group is fully derivatized.

Target Derivative:

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Analyte: this compound (~10 mg).[1]

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and solvent).

  • Equipment: 2 mL GC vials with PTFE-lined crimp caps, heating block (70°C).

Step-by-Step Protocol
  • Sample Weighing: Weigh 5.0 mg of the sample into a clean, dry 2 mL GC vial.

  • Solubilization: Add 0.5 mL of Anhydrous Pyridine. Vortex for 30 seconds until fully dissolved.

    • Note: Moisture is the enemy. Ensure all glassware and solvents are strictly anhydrous.

  • Reagent Addition: Add 0.3 mL of BSTFA + 1% TMCS under a nitrogen flush. Cap immediately.

  • Incubation: Heat the vial at 70°C for 45 minutes .

    • Causality: The amine reacts quickly at RT, but the C2-hydroxyl requires thermal energy to overcome steric hindrance from the adjacent phenyl ring.

  • Quenching/Dilution: Allow to cool to Room Temperature (RT). Dilute with 1.0 mL of anhydrous Ethyl Acetate or Hexane.

  • Analysis: Inject 1 µL into the GC-MS system (Split mode 1:50).

GC-MS Parameters (Recommended)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Oven Program: 100°C (1 min hold)

    
     15°C/min 
    
    
    300°C (5 min hold).
  • MS Source: EI (70 eV), Scan range 50–600 m/z.

Protocol B: Chiral Derivatization (Mosher's Method)

Objective: Determination of Enantiomeric Excess (ee%) and Absolute Configuration using (S)-(+)-MTPA-Cl (Mosher's Chloride).

Reaction Mechanism

Reacting the chiral analyte with an enantiomerically pure reagent converts enantiomers (which have identical physical properties in achiral environments) into diastereomers . These diastereomers have distinct physical properties (NMR shifts, HPLC retention times).

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Reagent: (S)-(+)-

    
    -Methoxy-
    
    
    -trifluoromethylphenylacetyl chloride (MTPA-Cl).
  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of this compound in 1.0 mL dry DCM in a reaction vial.

  • Base Addition: Add 20 µL of dry Pyridine (approx. 5 equivalents).

  • Derivatization: Add 15 µL of (S)-(+)-MTPA-Cl.

  • Reaction: Stir at Room Temperature for 2 hours .

    • Monitoring: Check via TLC (Silica, 50% EtOAc/Hexane). The starting amine spot should disappear.

  • Work-up:

    • Add 0.5 mL water to hydrolyze excess acid chloride.

    • Wash the organic layer with 1 mL saturated NaHCO₃ (removes HCl and unreacted acid).

    • Dry organic layer over anhydrous Na₂SO₄.[2]

    • Filter and evaporate solvent under N₂ stream.

  • Reconstitution: Redissolve residue in CDCl₃ for NMR or Acetonitrile for HPLC.

Data Analysis (NMR)[1][2][4][7]
  • Technique: ¹H-NMR (400 MHz+) or ¹⁹F-NMR.

  • Logic: Compare the chemical shifts (

    
    ) of the methoxy (-OMe) or CF₃ protons.
    
  • Validation: If the sample is pure (2R,3S), you will observe a single set of signals for the diastereomer. If racemization occurred (presence of 2S,3R), a second set of signals will appear.

  • Calculation:

    
    [1]
    

Visualized Workflows

Derivatization Decision Tree & Workflow

Derivatization_WorkflowStartAnalyte:(2R,3S)-3-PhenylisoserineEthyl EsterGoalSelect Analytical GoalStart->GoalGC_PathGoal: Volatility & Impurity Profiling (GC-MS)Goal->GC_Path Chemical PurityChiral_PathGoal: Enantiomeric Purity(Indirect HPLC/NMR)Goal->Chiral_Path Optical PurityBSTFAReagent: BSTFA + 1% TMCSCatalyst: PyridineGC_Path->BSTFAMosherReagent: (S)-(+)-MTPA-ClBase: Pyridine/TEAChiral_Path->MosherHeatReaction: 70°C, 45 min(Silylation of -OH and -NH2)BSTFA->HeatGC_ResultResult: TMS-DerivativeReady for GC-MSHeat->GC_ResultRT_RxnReaction: RT, 2 Hours(Amide Bond Formation)Mosher->RT_RxnDiastereoResult: Diastereomers(Separable by Achiral C18 or NMR)RT_Rxn->Diastereo

Caption: Decision matrix for selecting silylation (GC-MS) or Mosher's acylation (Chiral Analysis) based on analytical requirements.

Quantitative Data Summary

ParameterSilylation (GC-MS)Chiral Derivatization (Mosher's)
Target Moiety -OH and -NH₂ (Capping)-NH₂ (Primary target), -OH (Secondary)
Reagent BSTFA + 1% TMCS(S)-(+)-MTPA-Cl
Conditions 70°C, 45 min, Anhydrous25°C, 2 hrs, Anhydrous
Stability Moisture Sensitive (Analyze <24h)Stable (Can be stored dry)
Primary Output Volatility, Mass Spec FragmentationDiastereomeric Resolution (

in NMR)
Limit of Detection < 1 ppm (SIM mode)~0.5% enantiomeric impurity (NMR)

References

  • Sigma-Aldrich. (n.d.). Derivatization of Amino Acids and Fatty Acids for GC-MS. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[3][4] Configuration of the Alpha-Methoxy-alpha-trifluoromethylphenylacetyl Group. Journal of the American Chemical Society.

  • Gelest. (n.d.). General Silylation Procedures - Technical Library. Retrieved from

  • ResearchGate. (2010). Techniques for Silylation and GC Analysis of Polar Compounds. Retrieved from

Large-scale synthesis of the Taxol C-13 side chain

Application Note: Scalable Synthesis of the Taxol C-13 Side Chain via Lipase-Resolved -Lactam

Executive Summary

This application note details a robust, scalable protocol for the synthesis of the Taxol (Paclitaxel) C-13 side chain, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid , utilizing the


-Lactam Synthon Method

While total synthesis of Paclitaxel is possible, industrial production relies on semi-synthesis from 10-deacetylbaccatin III (10-DAB) , a natural precursor isolated from Taxus species.[1][2] The critical bottleneck in this process is the stereoselective attachment of the C-13 side chain. This guide focuses on the Ojima-Holton method coupled with Enzymatic Kinetic Resolution , a pathway chosen for its high enantiomeric excess (>99% ee), atom economy, and industrial scalability.

Strategic Route Selection

The biological activity of Taxol as a microtubule stabilizer is strictly dependent on the (2R,3S) configuration of the C-13 side chain. Three primary methodologies exist for its synthesis:

MethodologyScalabilityStereocontrolKey Limitation
Sharpless Asymmetric Aminohydroxylation (AA) ModerateHighHeavy metal waste (Osmium); moderate yields.
Chiral Auxiliary (Enolate-Imine) HighHighRequires stoichiometric chiral auxiliaries; higher cost.

-Lactam via Enzymatic Resolution
Excellent High (>99% ee) Requires precise enzyme handling; preferred industrial route.

Decision: This protocol utilizes the


-Lactam route with Lipase Resolution

Process Workflow Visualization

Figure 1: The Semi-Synthesis Supply Chain

TaxolSupplyChainYewTaxus Biomass(Needles/Twigs)DAB10-Deacetylbaccatin III(10-DAB)Yew->DABExtractionCouplingCoupling Reaction(Ojima-Holton)DAB->CouplingSideChainProtected beta-Lactam Side ChainSideChain->CouplingDeprotectionDeprotection &PurificationCoupling->DeprotectionTaxolPaclitaxel (API)Deprotection->Taxol

Caption: Overview of the industrial semi-synthesis of Paclitaxel, highlighting the convergence of the 10-DAB core and the synthetic

Detailed Protocol: Synthesis of the Protected -Lactam

Phase A: Imine Formation

The foundation of the azetidinone ring is established via Schiff base formation.

  • Reagents: Benzaldehyde, p-Anisidine (PMP-NH2), Ethanol.

  • Reaction: Dehydrative condensation.

Step-by-Step:

  • Charge a reactor with Benzaldehyde (1.0 equiv) and Ethanol (5 vol).

  • Add 4-Methoxyaniline (p-anisidine) (1.0 equiv) in portions to control exotherm.

  • Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Cool to 0°C to precipitate the imine.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Target: >90%.

    • Checkpoint:

      
      H NMR should show a characteristic imine singlet ~8.4 ppm.
      
Phase B: Staudinger [2+2] Cycloaddition

This step constructs the four-membered lactam ring. Note that this produces a racemic (cis)-

3
  • Reagents: Imine (from Phase A), Acetoxyacetyl chloride, Triethylamine (Et

    
    N), Dichloromethane (DCM).
    
  • Mechanism: Ketene generation in situ followed by cycloaddition.[4]

Step-by-Step:

  • Dissolve Imine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM under N

    
     atmosphere. Cool to -20°C.
    
  • Add Acetoxyacetyl chloride (1.2 equiv) dropwise over 60 minutes. Critical: Maintain temperature <-10°C to prevent side reactions.

  • Allow to warm to room temperature and stir for 16 hours.

  • Quench with water. Separate organic layer.

  • Wash with 1M HCl (to remove excess amine), saturated NaHCO

    
    , and brine.
    
  • Concentrate to yield (cis)-1-(4-methoxyphenyl)-3-acetoxy-4-phenylazetidin-2-one (Racemic).

Phase C: Enzymatic Kinetic Resolution (The Critical Step)

This step differentiates the enantiomers, yielding the optically pure precursor required for Taxol.

  • Enzyme: Lipase PS (from Burkholderia cepacia / Pseudomonas cepacia).

  • Solvent: Phosphate Buffer (pH 7.2) / Acetonitrile co-solvent.

Step-by-Step:

  • Suspend the racemic

    
    -lactam in acetonitrile.
    
  • Add Phosphate buffer (0.1 M, pH 7.2) to create a slurry.

  • Add Lipase PS-30 (approx. 50% w/w relative to substrate).

  • Stir vigorously at 30°C. Monitor enantiomeric excess (ee) by Chiral HPLC.

    • Mechanism:[1][4][5][6][7][8][9][10] The lipase selectively hydrolyzes the acetate group of the unwanted (+)-enantiomer , converting it to the alcohol (which is water-soluble or easily separable). The desired (-)-enantiomer remains as the acetate.

  • Stop Point: When the ee of the remaining acetate is >99% (typically ~45-50% conversion).

  • Extract with Ethyl Acetate. The organic layer contains the desired (3R,4S)-3-acetoxy-

    
    -lactam .
    
  • Concentrate and recrystallize to ensure optical purity.

Phase D: PMP Removal and Benzoylation

The p-methoxyphenyl (PMP) group is removed to allow for the final benzoyl protection.

Step-by-Step:

  • Oxidative Cleavage: Dissolve the resolved lactam in Acetonitrile/Water. Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0°C. Stir until the PMP group is cleaved (color change observed).

  • Workup with NaHSO

    
     to reduce excess oxidant. Extract the free N-H lactam.
    
  • Benzoylation: Dissolve the N-H lactam in THF. Add Benzoyl Chloride (1.1 equiv) and LiHMDS (Lithium Hexamethyldisilazide) or Et

    
    N/DMAP at -78°C (or 0°C depending on base).
    
  • Isolate the final product: (3R,4S)-1-benzoyl-3-acetoxy-4-phenylazetidin-2-one .

Chemical Workflow Diagram

Figure 2: Synthesis & Resolution Pathway

LactamSynthesisImineImine Formation(Benzaldehyde + p-Anisidine)StaudingerStaudinger [2+2] Cycloaddition(+ Acetoxyacetyl Chloride)Imine->StaudingerRacemicLactamRacemic cis-beta-LactamStaudinger->RacemicLactamLipaseEnzymatic Resolution(Lipase PS-30)RacemicLactam->LipaseDesiredEnant(-)-(3R,4S)-Acetate(Desired Enantiomer)Lipase->DesiredEnantRemains IntactUnwanted(+)-Alcohol(Hydrolyzed/Discard)Lipase->UnwantedHydrolyzedCANPMP Cleavage(Ceric Ammonium Nitrate)DesiredEnant->CANBenzoylN-BenzoylationCAN->BenzoylFinalFinal Ojima Lactam(Ready for Coupling)Benzoyl->Final

Caption: Step-by-step chemical transformation from basic starting materials to the optically pure Ojima Lactam.

Analytical Quality Control

To ensure "Trustworthiness" and batch consistency, the following QC parameters must be met before proceeding to coupling with 10-DAB.

ParameterMethodAcceptance Criteria
Purity (Chemical) HPLC (C18 Column, ACN/H2O)> 98.5%
Purity (Optical) Chiral HPLC (Chiralcel OD-H)> 99.5% ee
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Water Content Karl Fischer Titration< 0.5% (Critical for coupling)
Identity

H NMR (400 MHz, CDCl

)
Conforms to structure; No PMP signals in final step.

Safety & Handling

  • Ceric Ammonium Nitrate (CAN): Strong oxidizer. Keep away from organic solvents during storage. Reaction is exothermic.

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Biologicals: While Lipase is generally safe, avoid inhalation of enzyme dust.

References

  • Ojima, I., et al. (1992).[11] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.

  • Brieva, R., Crich, J. Z., & Sih, C. J. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl-beta-lactam derivatives." The Journal of Organic Chemistry.

  • Patel, R. N. (1998). "Tour de Paclitaxel: Biocatalysis for Semisynthesis." Annual Review of Microbiology.

  • Holton, R. A. (1990). "Method for preparation of taxol using an oxazinone." U.S. Patent 5,015,744.

  • Gennari, C., et al. (1996). "Semisynthesis of Taxol: A highly stereoselective synthesis of the side chain via beta-lactam." The Journal of Organic Chemistry.

Application Note: Protecting Group Strategies for Phenylisoserine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (2R, 3S)-3-phenylisoserine moiety is the critical pharmacophore of the taxane class of chemotherapeutics, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The biological activity of these drugs—specifically their ability to stabilize microtubules—depends entirely on the stereochemical integrity and correct substitution of this side chain at the C-13 position of the baccatin III core.

This guide details the protecting group (PG) strategies required to synthesize this moiety. Unlike simple peptide coupling, phenylisoserine synthesis requires orthogonal protection of the C-2 hydroxyl and the C-3 amine to prevent racemization (retro-aldol) and side reactions (oxazoline formation) during the coupling event.

Strategic Overview: The Orthogonality Challenge

The synthesis of phenylisoserine presents a unique "adjacent nucleophile" problem. The C-2 hydroxyl and C-3 amine are on vicinal carbons. If the amine is protected as an amide (e.g., Benzoyl) and the hydroxyl is free, basic conditions can trigger an O


N acyl migration or cyclization to an oxazoline.

Therefore, the strategy must follow two distinct pathways depending on the target:

  • Paclitaxel Route: N-Benzoyl (Bz) protection. Requires robust C-2 protection (often TEE or TES) to survive the basic coupling conditions.

  • Docetaxel Route: N-tert-butoxycarbonyl (Boc) protection. Highly acid-sensitive; requires PGs that can be removed under neutral or fluoride-mediated conditions to avoid premature Boc cleavage.

Decision Matrix: PG Selection by Target
FeaturePaclitaxel StrategyDocetaxel Strategy
N-Terminus PG Benzoyl (Bz) tert-Butoxycarbonyl (Boc)
C-2 Hydroxyl PG TES (Triethylsilyl) or EE (Ethoxyethyl)Troc (Trichloroethoxycarbonyl) or TBDMS
Coupling Method

-Lactam (Ojima)

-Lactam or Oxazolidine
Deprotection Mild Acid (HCl/EtOH) or FluorideZn/AcOH (for Troc) or Fluoride
Critical Risk Oxazoline formation if C-2 is freeBoc cleavage during C-2 deprotection

Methodology 1: The Ojima -Lactam Protocol

Status: Industry Standard for Scale-Up

The Ojima method utilizes a chiral


-lactam as a "masked" phenylisoserine. The lactam ring serves as simultaneous activation of the carboxylic acid and protection of the amine. This method is preferred for its high diastereoselectivity and yield.
Mechanism & PG Logic
  • Chiral Induction: A chiral enolate reacts with an imine. The imine nitrogen is protected with PMP (p-methoxyphenyl) .

  • PG Swap: PMP is oxidatively removed (CAN) and replaced with Bz or Boc before coupling.

  • Coupling: The lactam reacts with the C-13 hydroxyl of 7-TES-Baccatin III. The lactam ring opens, generating the amide bond and the free C-2 hydroxyl simultaneously.

Workflow Visualization

OjimaLactam Start Benzaldehyde + PMP-Amine Imine PMP-Imine Start->Imine Dehydration Lactam (3R,4S)-PMP-beta-Lactam (C3-OTES protected) Imine->Lactam Chiral Enolate Cycloaddition Deprotected N-H beta-Lactam Lactam->Deprotected CAN Oxidation (Remove PMP) Activated N-Boc or N-Bz beta-Lactam Deprotected->Activated Acylation (BzCl or Boc2O) Coupled Protected Taxane Precursor Activated->Coupled LiHMDS / Baccatin III (Ring Opening)

Figure 1: The Ojima


-Lactam cycle showing the critical Nitrogen protecting group swap from PMP (chiral induction) to Bz/Boc (drug target).

Methodology 2: Sharpless Asymmetric Aminohydroxylation (AAH)

Status: Direct Synthesis / Academic & Specialty

The Sharpless AAH reaction converts styrene derivatives directly into protected amino alcohols. This bypasses the need for lactam formation but requires careful regiocontrol.

  • Reagents: Osmium tetroxide (OsO

    
    ), Chloramine-T (or N-bromoacetamide), and chiral ligand (DHQ)
    
    
    
    PHAL.
  • Advantage: Installs the Nitrogen and Oxygen atoms in a single step with correct stereochemistry (syn-addition).

  • Limitation: Regioselectivity (benzylic amine vs. benzylic alcohol) can be sensitive to the electronic nature of the styrene.

Detailed Protocol: Coupling N-Boc-Lactam to Baccatin III

Application: Synthesis of Docetaxel Intermediates.

This protocol describes the coupling of an N-Boc-3-OTES-4-phenyl-2-azetidinone (Ojima Lactam) to 7,10-di-Troc-10-deacetylbaccatin III. This is a critical step where PG stability is tested.

Reagents & Equipment[1]
  • Lactam: (3R,4S)-1-(tert-butoxycarbonyl)-3-triethylsilyloxy-4-phenyl-2-azetidinone (1.2 equiv).

  • Core: 7,10-di-Troc-10-deacetylbaccatin III (1.0 equiv).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0M in THF.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Atmosphere: Dry Argon.

Step-by-Step Methodology
  • Preparation (T = -15 min):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum.

    • Cool under Argon flow.

    • Dissolve the Baccatin core (500 mg) in 5 mL anhydrous THF.

  • Lactam Addition (T = 0):

    • Add the N-Boc-Lactam (1.2 equivalents) to the flask.

    • Cool the mixture to -40°C using an acetonitrile/dry ice bath.

    • Expert Insight: Do not use -78°C. The reaction is too slow, and prolonged exposure to LiHMDS can degrade the Baccatin core. -40°C is the "sweet spot" for kinetics vs. stability.

  • Base Addition (T = 10 min):

    • Add LiHMDS (1.1 equivalents) dropwise over 5 minutes.

    • Color Change Alert: The solution may turn pale yellow. A deep brown color indicates decomposition (base added too fast or temperature too high).

  • Reaction Monitoring (T = 45 min):

    • Stir at -40°C for 45 minutes.

    • Process Check (TLC): Elute with 30% EtOAc/Hexanes.

      • Starting Material (Baccatin): R

        
         ~ 0.3
        
      • Product: R

        
         ~ 0.5
        
    • Self-Validating Step: If starting material remains after 1 hour, add 0.1 equiv additional LiHMDS. Do not exceed 1.3 equiv total.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl (5 mL) at -40°C.
      
    • Allow to warm to room temperature.

    • Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection (The "Global" Clean-up):

    • The crude product contains the C2'-OTES group.

    • Dissolve in THF/EtOH (1:1). Add dilute HCl (0.1 N) or HF-Pyridine complex at 0°C.

    • Monitor for the disappearance of the TES ethyl signals in NMR.

Self-Validating Systems: Quality Control

To ensure the protocol was successful, use these specific analytical markers.

NMR Validation (400 MHz, CDCl )
PositionSignal (Protected)Signal (Deprotected)Diagnostic Value
C-2' Proton

4.50 (d, J=2 Hz)

4.63 (br s)
Shift confirms removal of Silyl group.
C-3' Proton

5.2 - 5.4 (m)

5.2 - 5.4 (m)
Coupling constant

indicates stereochemistry (syn vs anti).
N-H Amide

9.2 (d)

7.1 (d)
Appearance of doublet confirms ring opening of lactam.
Silyl Methyls

0.4 - 0.9 (m)
Absent Confirms complete deprotection.
Troubleshooting Guide
  • Issue: Low yield of coupled product.

    • Cause: Moisture in THF killing the LiHMDS.

    • Fix: Titrate LiHMDS before use or use fresh ampules.

  • Issue: Epimerization at C-2'.

    • Cause: Reaction temperature rose above -30°C during base addition.

    • Fix: Use an internal thermometer probe during addition.

References

  • Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.

  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins.

  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.[2]

  • Gennari, C., et al. (1996). "Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain." Journal of Organic Chemistry.

Sources

Synthesis of novel taxol analogues from phenylisoserine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Novel Taxol Analogues from Phenylisoserine Esters

Abstract

This application note details the semi-synthesis of novel Paclitaxel (Taxol) analogues, specifically targeting the C-13 side chain modification using phenylisoserine esters as the primary chiral building block. While the industry-standard Ojima


-lactam method is widely known, this guide focuses on the Oxazolidine Carboxylic Acid Method  and Direct Acid Coupling  strategies, which are particularly advantageous when starting from a diverse library of pre-synthesized or enzymatically resolved phenylisoserine esters. We provide a robust protocol for converting these esters into coupling-competent species, minimizing the critical risk of C-2' epimerization, and ensuring high diastereomeric purity in the final conjugate.

Introduction & Strategic Analysis

The pharmacological potency of Taxol resides in the synergy between the baccatin III core and the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. Structure-Activity Relationship (SAR) studies confirm that the C-13 side chain is essential for


-tubulin binding. Novel analogues often seek to modify the 3'-aryl group or the N-acyl moiety to overcome multidrug resistance (MDR).

The Challenge: Direct esterification of the C-13 hydroxyl of baccatin III is sterically hindered. Furthermore, the chiral center at C-2' of the side chain is highly prone to epimerization under basic or vigorous coupling conditions. The Solution: Instead of using the linear acid directly (which risks racemization), we employ the Oxazolidine Method . By constraining the phenylisoserine side chain into an oxazolidine ring, we simultaneously protect the C-2' hydroxyl and the N-benzoyl group, locking the conformation and significantly enhancing coupling efficiency while suppressing epimerization.

Retrosynthetic Analysis

The synthesis disconnects the target analogue into two key fragments: the protected Baccatin III core and the activated Side Chain.

Retrosynthesis Taxol Target Taxol Analogue Coupling Coupling Reaction (Esterification) Taxol->Coupling Baccatin 7-TES-Baccatin III (Core) Coupling->Baccatin SideChain Activated Side Chain (Electrophile) Coupling->SideChain Oxazolidine Oxazolidine Carboxylic Acid (High Stereocontrol) SideChain->Oxazolidine Preferred Route LinearAcid Linear Phenylisoserine Acid (Prone to Epimerization) SideChain->LinearAcid Classical Route Ester Starting Material: (2R,3S)-Phenylisoserine Ester Oxazolidine->Ester Saponification & Cyclization LinearAcid->Ester Hydrolysis

Figure 1: Retrosynthetic disconnection showing the conversion of the phenylisoserine ester starting material into the preferred oxazolidine coupling partner.

Critical Reagents & Material Preparation

Starting Material: (2R,3S)-3-Phenylisoserine Ethyl Ester (or novel aryl analogues).

  • Purity Check: Enantiomeric excess (ee) must be >99%. If starting from a racemic ester, perform Enzymatic Kinetic Resolution using Lipase PS (Amano) in vinyl acetate/THF to isolate the (2R,3S) enantiomer.

Reagents:

  • 7-TES-Baccatin III: Prepared from 10-DAB III (natural source). The C-7 hydroxyl is the most reactive and must be protected (Triethylsilyl) to prevent side reactions.

  • Coupling Agents: DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide).

  • Catalyst: 4-PP (4-Pyrrolidinopyridine) is preferred over DMAP for this specific coupling to reduce basicity-induced epimerization.

Experimental Protocols

Protocol A: Synthesis of the Oxazolidine Coupling Partner

Objective: Convert the linear phenylisoserine ester into the conformationally constrained oxazolidine acid.

  • Saponification:

    • Dissolve this compound (1.0 equiv) in THF/Water (3:1).

    • Add LiOH (1.2 equiv) at 0°C. Stir until TLC indicates consumption of ester (approx. 2h).

    • Acidify carefully to pH 3-4 with 1M HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the free acid.

  • Oxazolidine Formation:

    • Suspend the free acid (1.0 equiv) in dry Toluene.

    • Add 2,2-Dimethoxypropane (5.0 equiv) and a catalytic amount of p-TsOH (p-Toluenesulfonic acid, 0.05 equiv).

    • Reflux with a Dean-Stark trap to remove methanol/water.

    • Mechanism:[1][2][3] The 2-OH and the amide nitrogen cyclize onto the acetal carbon.

    • QC Check: 1H NMR should show the disappearance of the amide doublet and the appearance of the gem-dimethyl singlet (or distinct signals if using an aromatic aldehyde for protection).

    • Yield: Typically 85-92%.

Protocol B: The Coupling Reaction (Semisynthesis)

Objective: Couple the Oxazolidine acid to 7-TES-Baccatin III.

  • Preparation:

    • In a flame-dried flask under Argon, dissolve 7-TES-Baccatin III (1.0 equiv) and the Oxazolidine Carboxylic Acid (1.5 equiv) in anhydrous Toluene (0.1 M concentration).

  • Activation:

    • Add DCC (1.5 equiv) and 4-PP (0.5 equiv).

    • Note: Using Toluene at elevated temperature (70-80°C) is often required for the oxazolidine method due to steric bulk, but the constrained ring prevents epimerization that would occur with a linear chain at this temp.

  • Monitoring:

    • Monitor by HPLC (C18 column, Acetonitrile/Water gradient). Look for the disappearance of Baccatin III.

    • Reaction typically completes in 2-4 hours at 75°C.

  • Workup:

    • Cool to RT. Filter off the DCU urea precipitate.

    • Dilute filtrate with EtOAc, wash with saturated NaHCO3 and Brine.

    • Purify via Flash Chromatography (Silica Gel, Hexane/EtOAc gradient).

Protocol C: Global Deprotection

Objective: Open the oxazolidine ring and remove the 7-TES group to yield the Taxol analogue.

  • Acid Hydrolysis:

    • Dissolve the coupled intermediate in Formic Acid (98%) or 0.1N HCl in MeOH .

    • Stir at RT for 1-3 hours.

    • Action: This step simultaneously hydrolyzes the oxazolidine ring (releasing the N-benzoyl and C-2' OH) and cleaves the silyl ether at C-7.

  • Purification:

    • Neutralize with solid NaHCO3. Extract with DCM.

    • Final purification via Preparative HPLC is recommended for biological grade material (>98% purity).

Data Presentation & Comparison

Table 1: Comparison of Coupling Strategies

FeatureLinear Acid CouplingOxazolidine Method

-Lactam (Ojima) Method
Precursor Phenylisoserine AcidPhenylisoserine AcidChiral Imine + Ketene
Epimerization Risk High (at C-2')Low (Conformationally locked)Very Low
Yield Moderate (50-60%)High (80-90%)Excellent (>90%)
Complexity LowMedium (Requires cyclization step)High (Requires Lactam synthesis)
Best Use Case Simple analogues, robust substratesNovel esters/acids , high purity needsLarge scale industrial synthesis

Workflow Visualization

Workflow Start Phenylisoserine Ester (Starting Material) Step1 1. Saponification (LiOH, THF/H2O) Start->Step1 Step2 2. Oxazolidine Formation (2,2-DMP, pTsOH) Step1->Step2 Step3 3. Coupling (7-TES-Baccatin III, DCC, 4-PP) Step2->Step3 Step4 4. Global Deprotection (HCOOH or HCl/MeOH) Step3->Step4 Final Final Taxol Analogue Step4->Final

Figure 2: Step-by-step experimental workflow for the Oxazolidine Method.

Troubleshooting & Optimization (Expert Insights)

  • Epimerization at C-2': If you observe the cis-isomer (2S,3S) in the final product, your coupling conditions were too basic or too hot. Switch from DMAP to 4-PP (less basic) or lower the temperature and extend reaction time.

  • Incomplete Coupling: The C-13 hydroxyl is buried in the concave face of the baccatin core. Ensure your reagents are strictly anhydrous. If DCC fails, try EDC/HOAt , which generates a highly reactive active ester.

  • Oxazolidine Stability: Some novel analogues with electron-withdrawing groups on the phenyl ring may form unstable oxazolidines. In this case, revert to the

    
    -Lactam method  if possible, or use the Troc-protection  strategy (protecting 2'-OH with Troc, coupling the linear acid, then Zinc/Acetic acid deprotection).
    

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron.

  • Holton, R. A., et al. (1994).[4] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine."

  • Commerçon, A., et al. (1992). "Improved protection and esterification of a precursor of the Taxotere and Taxol side chains." Tetrahedron Letters.

  • Kingston, D. G. I. (2001). "Taxol, a molecule for all seasons." Chemical Communications.

Sources

Troubleshooting & Optimization

Technical Support Center: (2R,3S)-3-Phenylisoserine Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical side reactions, impurity profiles, and troubleshooting protocols for the synthesis of (2R,3S)-3-Phenylisoserine ethyl ester , the bioactive side chain of Paclitaxel (Taxol).

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 143615-00-3 Criticality: This chiral


-amino acid derivative is the pharmacophore responsible for the microtubule-stabilizing activity of Paclitaxel.
Stereochemical Challenge:  The molecule possesses two contiguous stereocenters. The (2R,3S) syn configuration is essential for biological activity.
Primary Synthetic Routes: 
  • Sharpless Asymmetric Aminohydroxylation (AA): Direct conversion of ethyl cinnamate.

  • 
    -Lactam Method (Ojima):  Ring opening of enantiopure 3-hydroxy-4-phenyl-2-azetidinone.
    

Troubleshooting Module: Sharpless Asymmetric Aminohydroxylation (AA)

Q1: Why is the amine functionality attaching to the C2 position (Serine) instead of C3 (Isoserine)?

Diagnosis: Regioselectivity Failure. In the aminohydroxylation of cinnamates, the regioselectivity is heavily ligand-dependent.[1][2][3] The reaction competes between forming the Isoserine derivative (3-amino-2-hydroxy, desired) and the Phenylserine derivative (2-amino-3-hydroxy, impurity).

Root Cause:

  • Wrong Ligand Class: Using Anthraquinone (AQN) ligands favors the C2-amino regioisomer (Phenylserine).

  • Substrate Electronic Effects: Electron-poor cinnamates generally exhibit lower regioselectivity.

Solution:

  • Ligand Selection: You must use the Phthalazine (PHAL) class of ligands, specifically (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether), to favor the C3-amino (Isoserine) product.

  • Mechanism: The PHAL ligand binding pocket orients the cinnamate ester such that the nitrogen atom of the osmium imidocomplex attacks the

    
    -carbon (C3).
    
Q2: Why am I observing low enantiomeric excess (ee) or diastereomeric impurities (anti-isomer)?

Diagnosis: "Second Cycle" Catalysis or Temperature Excursion. Root Cause:

  • Second Cycle: The oxidized Os(VI) azaglycolate intermediate can re-enter the catalytic cycle without the chiral ligand, catalyzing a non-selective background reaction.[1]

  • Temperature: Higher temperatures increase the rate of the non-selective second cycle.

Solution:

  • Maintain Low Temperature: Run the reaction strictly at or below 4°C .

  • Ligand Load: Ensure sufficient ligand concentration (typically 1-5 mol%).

  • Solvent System: Use a 1:1 mixture of n-propanol/water. The aqueous environment promotes the hydrolysis of the Os(VI) complex, releasing the product and preventing the non-selective second cycle.[1]

Troubleshooting Module: -Lactam Ring Opening

Q3: Why is the yield dropping during the acid-catalyzed ring opening?

Diagnosis: Elimination (Dehydration) or Retro-Aldol Cleavage. Root Cause:

  • Elimination: Under strong acidic conditions, the

    
    -hydroxy group can eliminate to reform the cinnamate double bond.
    
  • Retro-Aldol: Cleavage of the C2-C3 bond, generating benzaldehyde and glycine derivatives.

Solution:

  • Control Acidity: Avoid concentrated mineral acids (e.g., 6M HCl) at reflux. Use milder conditions like Ethanolic HCl (generated from Acetyl Chloride in Ethanol) at 0°C to Room Temperature.

  • Monitor Time: Stop the reaction immediately upon consumption of the

    
    -lactam starting material (monitor by TLC/HPLC). Prolonged exposure to acid promotes degradation.
    

Impurity Profiling & Data

Table 1: Common Impurities and Origins

Impurity NameStructure DescriptionOriginPrevention
Regioisomer A (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoateLigand mismatch (Sharpless AA)Use (DHQ)₂PHAL ligand; Avoid AQN ligands.
Anti-Diastereomer (2R,3R) or (2S,3S) isomerPoor facial selectivity; High TempControl temp < 4°C; Ensure high ligand purity.
Dehydration Product Ethyl cinnamate derivativeAcid-catalyzed eliminationLimit acid strength and reaction time during deprotection.
Hydrolysis Product Free carboxylic acid (Phenylisoserine)Water contamination in esterificationUse anhydrous ethanol; Store under inert atmosphere.
C2-Epimer (2S,3S)-isomer (syn)Racemization via enolizationAvoid strong bases; Keep workup neutral/mildly acidic.

Visualizing the Selectivity Pathways

The following diagram illustrates the divergent pathways in the Sharpless AA reaction, highlighting how ligand choice dictates the product outcome.

SharplessPathways Start Ethyl Cinnamate (Substrate) OsImido Osmium Imido Complex Start->OsImido PHAL Ligand: (DHQ)2PHAL (Phthalazine Core) OsImido->PHAL Complexation AQN Ligand: (DHQ)2AQN (Anthraquinone Core) OsImido->AQN Complexation TS_Iso Transition State A (N attacks C3) PHAL->TS_Iso Favors C3-N Bond TS_Ser Transition State B (N attacks C2) AQN->TS_Ser Favors C2-N Bond Target TARGET: (2R,3S)-Isoserine (Taxol Side Chain) TS_Iso->Target Hydrolysis Impurity IMPURITY: (2R,3S)-Phenylserine (Regioisomer) TS_Ser->Impurity Hydrolysis

Caption: Divergent regioselectivity in Sharpless Aminohydroxylation controlled by ligand class (PHAL vs AQN).

Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis via Sharpless AA

Note: This protocol is optimized to minimize the "Regioisomer A" impurity.

Reagents:

  • Ethyl Cinnamate (1.0 equiv)

  • Potassium Osmiate (K₂OsO₂·2H₂O) (0.04 equiv)

  • (DHQ)₂PHAL (0.05 equiv) [CRITICAL for Regiocontrol]

  • Chloramine-T trihydrate (3.0 equiv)

  • Solvent: n-Propanol / Water (1:1 v/v)

Step-by-Step Workflow:

  • Ligand Dissolution: In a reactor, dissolve (DHQ)₂PHAL in n-propanol. Stir for 10 minutes to ensure complete dissolution.

  • Catalyst Formation: Add water and Potassium Osmiate. The solution should turn a characteristic yellow/green.

  • Substrate Addition: Add Ethyl Cinnamate. Cool the mixture to 0°C .

  • Oxidant Addition: Add Chloramine-T in three portions over 15 minutes.

    • Technical Note: Slow addition prevents a local exotherm which could trigger the non-selective "second cycle."

  • Reaction Monitoring: Stir at 4°C for 24 hours. Monitor by HPLC.

    • Checkpoint: The color changes from green to pale yellow as the active Os(VIII) is consumed and regenerated. If the color turns black (OsO₂ formation), the catalytic cycle has failed (add more oxidant).

  • Quenching: Add Sodium Metabisulfite (saturated aq. solution) to reduce residual Os(VIII) to insoluble Os(IV). Stir for 30 minutes.

  • Workup: Filter the osmium solids. Extract the filtrate with Ethyl Acetate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to remove trace sulfonamide byproducts.

References

  • Sharpless Asymmetric Aminohydroxylation (Regioselectivity): Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][2] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. Link

  • Taxol Side Chain Synthesis (Review): Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified congeners. Journal of Organic Chemistry, 57(1), 3-3. Link

  • Ligand Effects in AA: Demko, Z. P., Bartsch, M., & Sharpless, K. B. (2000).[1] Primary Amides.[1] A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins.[1] Organic Letters, 2(15), 2221-2223. Link

  • Enzymatic Resolution Alternatives: Patel, R. N. (1998). Tour of Taxol side chain synthesis: Biocatalytic route. Annual Review of Microbiology. Link

Sources

Technical Support Center: Optimization of Phenylisoserine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for (2R,3S)-3-Phenylisoserine Target Audience: Process Chemists, Medicinal Chemists, CMC Leads Current Status: ONLINE

Executive Summary: Route Selection Matrix

(2R,3S)-3-Phenylisoserine is the critical chiral side chain of Paclitaxel (Taxol). Its synthesis is often bottlenecked by enantioselectivity (ee%) and diastereomeric ratio (dr). Below is the technical decision matrix for selecting the optimal synthetic route based on your scale and constraints.

FeatureSharpless AAH

-Lactam (Ojima)
Enzymatic Resolution
Primary Mechanism Asymmetric AminohydroxylationStaudinger CycloadditionLipase-catalyzed Hydrolysis
Key Advantage One-step functionalization of styrenesIndustrial scalability; high throughputGreen chemistry; extremely high ee% (>99%)
Major Bottleneck Regioselectivity (C2 vs C3 N-attack)cis/trans selectivity (kinetic vs thermodynamic)Max 50% yield (unless DKR* is used)
Preferred Scale Gram to Multi-gramKilogram (Pilot/Production)Multi-gram to Kilogram
Critical Control Ligand Choice ((DHQ)₂PHAL vs (DHQ)₂AQN)Temperature & Base Addition RateWater Activity (

) & pH

*DKR = Dynamic Kinetic Resolution

Interactive Troubleshooting Guide (Q&A)

Module A: Sharpless Asymmetric Aminohydroxylation (AAH)

Context: The AAH reaction converts styrene derivatives directly into amino alcohols. The challenge is ensuring the nitrogen attacks the benzylic position (C3) rather than C2.

Q1: I am observing a 1:1 mixture of regioisomers (C3-N vs C2-N). How do I force regioselectivity toward the desired C3-amino product?

Senior Scientist Diagnosis: The regioselectivity in AAH is ligand-dependent. The standard phthalazine (PHAL) ligands often favor the C2-amino product (wrong regioisomer for Taxol) due to the specific binding pocket geometry.

Corrective Protocol:

  • Switch Ligand Class: Replace (DHQ)₂PHAL with (DHQ)₂AQN (Anthraquinone core). The AQN spacer creates a binding pocket that reverses regioselectivity, favoring the C3-amino isomer (the phenylisoserine skeleton).

  • Solvent Optimization: Ensure you are using a 1:1 mixture of n-propanol/water. While t-butanol is standard for AD (Asymmetric Dihydroxylation), n-propanol often improves solubility and turnover in AAH.

  • Substrate Modification: If using styrene, switch to isopropyl cinnamate . The steric bulk of the ester group, combined with the AQN ligand, synergistically directs the nitrogen delivery to the

    
    -position (C3).
    

Q2: My reaction stalls at 60% conversion despite fresh OsO₄. What is killing the catalyst?

Senior Scientist Diagnosis: This is likely due to product inhibition or oxidant depletion . The sulfonamide byproduct generated during the cycle can bind to the Osmium center.

Corrective Protocol:

  • Increase Chloramine-T: Ensure a slight excess (3.0 equiv) of the nitrogen source (e.g., Chloramine-T or N-bromoacetamide).

  • Add a Co-oxidant: Supplement with trace K₂OsO₄·2H₂O (4 mol%) rather than OsO₄ for better stability, and ensure the reaction pH remains slightly basic (pH 9-10) to facilitate the hydrolysis of the osmate ester.

Module B: The -Lactam (Ojima) Method

Context: This method involves a Staudinger [2+2] cycloaddition between an imine and a ketene to form a


-lactam, which is then hydrolyzed.

Q3: The Staudinger reaction is yielding the trans-


-lactam instead of the desired cis-

-lactam. How do I fix the diastereoselectivity?

Senior Scientist Diagnosis: The cis-


-lactam is the kinetic  product, while the trans-isomer is thermodynamic . If your reaction temperature is too high or the addition is too slow, the zwitterionic intermediate isomerizes to the more stable trans configuration.

Corrective Protocol:

  • Cryogenic Control: Perform the cycloaddition at -78°C strictly. Do not allow the reaction to warm above -40°C until quenching.

  • Order of Addition: Add the acid chloride (ketene precursor) slowly to the solution of imine and base (TEA or Hunig’s base). High local concentrations of ketene can lead to background reactions.

  • Microwave Assist (Alternative): Counter-intuitively, rapid microwave heating (flash heating) can sometimes favor the kinetic product by overcoming the activation barrier for ring closure faster than the rate of C-C bond rotation (isomerization), though -78°C is the safer standard for scale-up.

Module C: Enzymatic Resolution

Context: Using lipases to resolve racemic esters of phenylisoserine.

Q4: My lipase resolution (using Burkholderia cepacia lipase) has high enantioselectivity (E > 200) but stops exactly at 50% conversion. I need higher yields.

Senior Scientist Diagnosis: Standard kinetic resolution is mathematically limited to 50% yield of the desired enantiomer.[1] To exceed this, you must implement Dynamic Kinetic Resolution (DKR) or recycle the unwanted enantiomer.

Corrective Protocol:

  • Implement DKR: Add a transition metal racemization catalyst (e.g., Ruthenium-based Shvo’s catalyst) that racemizes the unreacted substrate in situ but does not touch the product.

    • Condition: Toluene, 70°C, immobilized Lipase + Ru-catalyst.

  • Entrainment (Crystallization): If DKR is not feasible, isolate the unwanted (2S,3R)-ester. Racemize it using a basic wash (DBU in EtOH), then re-subject it to the enzymatic step.

  • Water Activity Control: In organic solvent (e.g., MTBE or Diisopropyl ether), ensure strictly controlled water activity (

    
    ). Too much water promotes non-specific hydrolysis; too little deactivates the enzyme.
    

Visualizing the Process Logic

The following diagram illustrates the decision logic and critical control points for the three major synthesis pathways.

Phenylisoserine_Optimization Start Target: (2R,3S)-3-Phenylisoserine Decision Select Methodology Start->Decision Route_AAH Route A: Sharpless AAH (Direct Functionalization) Decision->Route_AAH Small Scale / Direct Route_Lactam Route B: Beta-Lactam (Ojima Method) Decision->Route_Lactam Large Scale / Industrial Route_Enz Route C: Enzymatic Resolution (Biocatalysis) Decision->Route_Enz Green / High Purity Issue_AAH Issue: Regioselectivity (C2 vs C3 attack) Route_AAH->Issue_AAH Issue_Lactam Issue: Diastereocontrol (Cis vs Trans) Route_Lactam->Issue_Lactam Issue_Enz Issue: 50% Yield Limit Route_Enz->Issue_Enz Fix_AAH Optimization: 1. Use (DHQ)2-AQN Ligand 2. Isopropyl Cinnamate Substrate Issue_AAH->Fix_AAH Fix_Lactam Optimization: 1. T = -78°C (Kinetic Control) 2. Slow addition of Acid Chloride Issue_Lactam->Fix_Lactam Fix_Enz Optimization: 1. Dynamic Kinetic Resolution (Ru-cat) 2. Solvent: iPr2O (aw = 0.3) Issue_Enz->Fix_Enz

Figure 1: Strategic decision tree for selecting and optimizing the synthesis route for phenylisoserine. Green nodes indicate validated optimization protocols.

Standardized Experimental Protocols

Protocol A: Optimized Sharpless AAH (Gram Scale)

Objective: Synthesis of (2R,3S)-3-phenylisoserine ethyl ester with >95% ee.

  • Reagent Prep: Prepare a solution of (DHQ)₂AQN (0.05 equiv) and K₂OsO₄·2H₂O (0.04 equiv) in n-propanol/water (1:1 v/v).

  • Substrate Addition: Add Ethyl Cinnamate (1.0 equiv).

  • Oxidant Addition: Add Chloramine-T trihydrate (3.0 equiv) in portions over 1 hour.

    • Critical Step: Maintain temperature at 25°C. Lower temperatures decrease rate significantly without major ee% gains for this specific ligand system.

  • Quench: Terminate with sodium metabisulfite (sat. aq.).

  • Workup: Extract with Ethyl Acetate. The crude product contains the sulfonamide-protected amino alcohol.

  • Deprotection: Reflux in 6M HCl to cleave the sulfonamide and ester, yielding the free amino acid hydrochloride.

Protocol B: Kinetic Resolution with Burkholderia cepacia Lipase

Objective: Resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate.[2]

  • Setup: Suspend racemic ester (10 g) in Diisopropyl ether (iPr₂O) (100 mL).

  • Catalyst: Add immobilized Burkholderia cepacia lipase (PS-IM) (10% w/w relative to substrate).

  • Nucleophile: Add water (0.6 equiv) strictly controlled.

    • Note: Excess water leads to spontaneous hydrolysis.

  • Incubation: Shake at 50°C at 200 rpm.

  • Monitoring: Monitor by chiral HPLC every 2 hours. Stop reaction when conversion reaches 49-50%.

  • Separation: Filter enzyme. The solution contains the unreacted (2R,3S)-ester (desired Taxol side chain precursor). The precipitate/aqueous phase contains the hydrolyzed (2S,3R)-acid.

References

  • Sharpless AAH Optimization

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).
  • Beta-Lactam Stereocontrol

    • Ojima, I., et al. (1992). "New and Efficient Routes to the Taxol Side Chain via -Lactams." Tetrahedron.
  • Enzymatic Resolution

    • Gedey, S., et al. (2001).
  • Dynamic Kinetic Resolution

    • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[3] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

Sources

Troubleshooting low yields in taxol side chain coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TAX-C13-COUPLING-001 Subject: Troubleshooting Low Yields in Baccatin III C13 Side Chain Coupling Status: Open / Technical Review

Executive Summary: The Steric Challenge

The coupling of the N-benzoyl-3-phenylisoserine side chain to the C13-hydroxyl of the Baccatin III core is the bottleneck of Paclitaxel (Taxol) semisynthesis. The C13-OH is a secondary alcohol located within the concave face of the taxane framework, creating significant steric hindrance.

Standard esterification methods (Fischer, simple acyl chlorides) often fail or proceed with glacial kinetics. This guide addresses the two primary coupling methodologies: the Ojima


-Lactam Method  (Industry Standard) and the Steglich Esterification  (DCC/DMAP), providing causality-based troubleshooting for low yields.
Module 1: The Ojima -Lactam Protocol (Gold Standard)

Methodology: This method utilizes a chiral


-lactam as an activated acylating agent. The Baccatin III C13-alkoxide attacks the lactam carbonyl, opening the ring to form the ester bond and the C3'-amine simultaneously.
Diagnostic Workflow: Why is my yield < 50%?

1. The "Moisture-Base" Trap

  • Symptom: Incomplete conversion of Baccatin III; recovery of unreacted starting material.

  • Root Cause: The C13-alkoxide is generated using strong bases (LiHMDS or NaHMDS).[1] If the reaction is not strictly anhydrous, the base is quenched by moisture before deprotonating the C13-OH. The lactam remains unopened because the neutral C13-OH is not nucleophilic enough to attack the lactam ring efficiently.

  • Fix: Ensure THF is distilled from sodium/benzophenone or passed through activated alumina columns. Titrate your LiHMDS immediately before use.

2. The C7-Protection Oversite

  • Symptom: Complex mixture of products; low yield of C13-ester.

  • Root Cause: The C7-hydroxyl group is significantly more reactive (less hindered) than the C13-hydroxyl. If C7 is unprotected, the side chain will preferentially couple there, or you will get C7/C13 bis-coupling.

  • Protocol Requirement: You must use 7-TES-Baccatin III (or 7-CBZ/BOC variants). Never attempt this coupling on bare 10-deacetylbaccatin III (10-DAB) or Baccatin III without C7 protection.

3. Epimerization at C2' (Side Chain)

  • Symptom: Product forms but shows diastereomeric impurities by HPLC; lower biological activity.

  • Root Cause: High temperatures or prolonged exposure to strong base allows the C2'-proton (alpha to the carbonyl) to be removed, leading to epimerization.

  • Fix: Maintain reaction temperature at -78°C during base addition. Warm to 0°C only if kinetic monitoring shows stalled conversion.

Optimized Ojima Protocol
  • Reagents: 7-TES-Baccatin III (1.0 eq), (3R,4S)-

    
    -Lactam (2.0–4.0 eq), LiHMDS (1.0 M in THF, 3.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve 7-TES-Baccatin III in THF at -78°C.

    • Add LiHMDS dropwise. Stir 15 min to form the Lithium Alkoxide.

    • Add

      
      -Lactam (dissolved in THF) slowly.
      
    • Stir at 0°C for 30–60 min. Quench with saturated NH

      
      Cl.
      
Module 2: Classical Steglich Esterification (DCC/DMAP)

Methodology: Activation of the free acid side chain using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Diagnostic Workflow

1. The "Acyl-Migration" Dead End

  • Symptom: Formation of N-acylurea side products; zero yield of Taxol.

  • Root Cause: The O-acylisourea intermediate (formed by DCC + Acid) can rearrange to an unreactive N-acylurea if the nucleophilic attack by the alcohol is too slow. Due to C13 steric hindrance, this rearrangement often outcompetes the desired esterification.

  • Fix: High equivalents of DMAP (0.5 to 1.0 eq) are required to rapidly convert the O-acylisourea to the reactive N-acylpyridinium species, which is less prone to rearrangement.

2. Kinetic Stalling

  • Symptom: Reaction stalls at 60-70% conversion even after 48 hours.

  • Fix: This method is thermodynamically disfavored compared to the Lactam method. Switch to the Ojima method for yields >80%. If you must use DCC, ensure the side chain acid has the C2'-OH protected (e.g., Troc, TES) to prevent self-esterification.

Visual Troubleshooting Aids
Figure 1: Decision Logic for Low Yields

This decision tree helps you isolate the failure point based on your crude NMR/HPLC data.

TaxolTroubleshooting Start Start: Low Yield at C13 Coupling CheckC7 Is C7-OH Protected? Start->CheckC7 Method Coupling Method Used? CheckC7->Method Yes FixC7 CRITICAL ERROR: Protect C7 first (TES/CBZ) CheckC7->FixC7 No LactamRoute Ojima Beta-Lactam Method->LactamRoute DCCRoute DCC / DMAP Method->DCCRoute CheckBase Base Quality (LiHMDS)? LactamRoute->CheckBase CheckTemp Temp > 0°C? CheckBase->CheckTemp Base Fresh FixMoisture Moisture Quench: Dry THF/Titrate Base CheckBase->FixMoisture Base Old/Wet FixEpimer Epimerization: Keep at -78°C CheckTemp->FixEpimer Yes Check Stoichiometry Check Stoichiometry CheckTemp->Check Stoichiometry No CheckDMAP DMAP Eq < 0.5? DCCRoute->CheckDMAP FixAcylUrea N-Acylurea Rearrangement: Increase DMAP / Switch to Lactam CheckDMAP->FixAcylUrea Yes

Caption: Diagnostic logic flow for isolating the root cause of low coupling yields. Blue nodes indicate decision points; Red/Green nodes indicate critical fixes.

Figure 2: The Ojima Mechanism & Steric Attack

Understanding the specific attack angle is crucial. The C13-alkoxide must approach the


-lactam from a specific trajectory.

OjimaMechanism cluster_conditions Critical Parameters Baccatin 7-TES-Baccatin III (C13-OH) Alkoxide C13-Lithium Alkoxide (Nucleophile) Baccatin->Alkoxide Deprotonation Base LiHMDS (-78°C) Base->Alkoxide TS Transition State (Ring Opening) Alkoxide->TS Attacks Carbonyl Lactam Beta-Lactam (Electrophile) Lactam->TS Product Protected Taxol Precursor TS->Product Bond Formation Param1 Strict Anhydrous Param2 Excess Lactam (3-4 eq)

Caption: Mechanistic pathway of the Ojima coupling. The formation of the C13-Lithium Alkoxide is the rate-determining setup step.

Comparative Data: Coupling Efficiency
VariableOjima Lactam MethodDCC/DMAP MethodNotes
Typical Yield 85% - 95%40% - 60%Lactam method is superior for steric reasons.
Reaction Time 1 - 2 Hours24 - 48 HoursLactam ring strain drives rapid reaction.
Epimerization Risk Moderate (Temp dependent)LowDCC is milder but slower.
Reagent Excess 2.0 - 4.0 eq Lactam5.0 - 10.0 eq AcidLactam is more "atom economical" in practice.
Key Failure Mode Moisture / Base QualitySteric Stalling / Rearrangement
FAQ: Expert Corner

Q: Can I use sodium hydride (NaH) instead of LiHMDS? A: It is not recommended. NaH is heterogeneous in THF and often creates "hot spots" of reactivity that can lead to C7-epimerization or D-ring opening (oxetane instability). LiHMDS provides a homogeneous, kinetically controlled deprotonation essential for the delicate taxane skeleton [1].

Q: I see a spot on TLC that corresponds to "Side Chain-Side Chain" coupling. What is this? A: In the DCC method, if your side chain hydroxyl (C2') is not properly protected, the activated acid will esterify with the alcohol of another side chain molecule. Ensure your side chain precursor has a robust protecting group like Troc or TES before attempting coupling.

Q: Why is the C13 position so unreactive? A: The C13-OH is located in the "bowl" of the taxane fused ring system. It is shielded by the C18 methyl group and the C4 acetate. The incoming nucleophile/electrophile must navigate this steric congestion. The


-lactam method works well because the small, strained ring is a highly reactive electrophile that compensates for the poor nucleophilicity of the hindered C13-alkoxide [2].
References
  • Ojima, I., et al. (1992).[2] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron.

  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.

  • Fang, W., et al. (1997).[3] "Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions." Synthetic Communications.

  • Neises, B., & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

Sources

Technical Support Center: Troubleshooting Chiral HPLC of Phenylisoserine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Peak Tailing & Selectivity Issues for Phenylisoserine Isomers Ticket ID: #TAXOL-SC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Phenylisoserine (specifically the


 isomer) is the critical chiral side chain of Paclitaxel (Taxol). Separation of its four stereoisomers is notoriously difficult due to the compound's amphoteric nature (containing both a basic amine and an acidic carboxyl group) and the high polarity of the hydroxyl group.

The Core Problem: Peak tailing in this application is rarely a hardware failure. It is almost exclusively a thermodynamic issue caused by secondary interactions between the analyte's free amine/hydroxyl groups and the residual silanols on the silica support of the column.

This guide provides a self-validating troubleshooting protocol to eliminate tailing and achieve baseline resolution.

Module 1: Diagnostic Triage

Before altering chemistry, confirm the physical state of your system. Use this logic flow to isolate the root cause.

TailingDiagnosis Start Symptom: Peak Tailing (As > 1.2) CheckVoid 1. Check Hardware Is tailing present on achiral std (e.g., Toluene)? Start->CheckVoid HardwareIssue Hardware Failure (Void, Frit, Fittings) CheckVoid->HardwareIssue Yes CheckLoad 2. Check Mass Load Inject 1/10th concentration. Does shape improve? CheckVoid->CheckLoad No Overload Mass Overload Reduce injection volume/conc. CheckLoad->Overload Yes CheckChem 3. Chemical Interaction (Most Likely for Phenylisoserine) CheckLoad->CheckChem No

Figure 1: Diagnostic logic tree to distinguish between physical column voids and chemical interaction issues.

Module 2: The Chemistry of Tailing (Root Cause)

If your hardware passes the toluene test, the tailing is chemical. Phenylisoserine presents a unique challenge depending on its protection state.

The Mechanism
  • Free Amine Interaction: The amino group (

    
    ) acts as a Lewis base.
    
  • Silanol Activity: The silica support of chiral columns (like Chiralpak AD-H or OD-H) has residual silanol groups (

    
    ) that are acidic (
    
    
    
    ).
  • Ion Exchange: The amine becomes protonated or hydrogen-bonds strongly with the ionized silanol, causing the analyte to "drag" through the column rather than partition cleanly.

The Solution: Mobile Phase Additives

You must suppress this secondary interaction. The strategy changes based on the analyte form.

Scenario A: N-Protected Phenylisoserine (Intermediate)

Common Forms: N-Benzoyl, N-Boc

  • Primary Interaction: Hydrogen bonding via the amide/hydroxyl.

  • Recommended Additive: Acidic modifier only.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase.[1] This suppresses the ionization of residual silanols.

Scenario B: Free Phenylisoserine (Zwitterionic)
  • Primary Interaction: Strong ionic interaction of free amine with silanols.

  • Recommended Additive: The "Double Additive" Strategy.

  • Protocol: Use 0.1% TFA + 0.1% Triethylamine (TEA) .

    • Why? TFA protonates the carboxyl group (preventing it from binding to the matrix), while TEA saturates the active silanol sites, effectively "blocking" them from the analyte [1, 2].

Module 3: Column Selection & Optimization

Selecting the wrong stationary phase is the most common error. Use this matrix to select the correct column type.

Analyte StateRecommended ColumnPhase TypeMobile Phase ModeKey Additive
Free Amino Acid Crownpak CR(+) / CR(-) Crown EtherReversed Phase (Acidic)HClO4 (pH 1.0 - 2.0)
N-Protected Chiralpak AD-H / IA Amylose Tris-carbamateNormal Phase0.1% TFA
Esterified Chiralcel OD-H / IB Cellulose Tris-carbamateNormal Phase0.1% DEA or TEA
Protocol: Optimization for Free Phenylisoserine on Crownpak CR

The Crownpak CR column is the "Gold Standard" for free amino acids because it utilizes a host-guest complexation mechanism that requires the amine to be protonated [3].

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Methanol (85:15 v/v).[2][3]
    
    • Warning: Do not use basic additives (TEA/DEA) on Crownpak columns; they will destroy the separation mechanism.

  • Temperature: Lowering temperature (e.g., 10°C - 25°C) often increases resolution (

    
    ) significantly by stabilizing the crown ether-ammonium complex [4].
    
  • Elution Reversal: If the target isomer elutes on the tail of a major impurity, switch from CR(+) to CR(-) to reverse the elution order.

Module 4: Sample Preparation & Solubility

Tailing is often exacerbated by "Solvent Mismatch." If your sample solvent is stronger (more polar) than your mobile phase, the analyte will precipitate or band-broaden at the column head.

The "Memory Effect" Warning: If you are using a polysaccharide column (AD-H/OD-H) and switching between acidic and basic additives, you must wash the column to prevent memory effects which cause drifting retention times.

Wash Protocol (Coated Phases like AD-H/OD-H):

  • Flush with 100% Ethanol for 3 hours at 0.5 mL/min.

  • Crucial: If switching from Hexane to Ethanol, use 100% Isopropanol as a transition solvent for 30 mins to prevent immiscibility issues [5].

FAQs: Rapid Troubleshooting

Q: I am using Chiralpak AD-H with Hexane/IPA (90:10) and getting broad peaks for N-benzoyl-phenylisoserine. Why? A: You are likely missing an acidic additive. The carboxylic acid group on the phenylisoserine is interacting with the silica. Add 0.1% TFA to the mobile phase.[4][5][6]

Q: Can I use 100% Methanol on my Chiralpak AD-H column to improve solubility? A: STOP. Standard AD-H is a coated phase. 100% Methanol, Ethyl Acetate, or THF will dissolve the stationary phase and destroy the column. Use Chiralpak IA (immobilized) if you need these solvents [6].

Q: My peaks are splitting (doublet) at the top. Is the column dead? A: Not necessarily. This is a classic sign of "phase collapse" or inlet voiding.

  • Reverse the column flow (connect outlet to pump) and flush at half-flow into a beaker (disconnect from detector).

  • If that fails, the frit is clogged. Replace the column or guard cartridge.

References

  • Daicel Chiral Technologies. (n.d.).[7] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Lee, W., et al. (2002). Chromatographic Enantiomer Separation of Diphenylalanine on Chiral Stationary Phases Derived from Chiral Crown Ethers. ResearchGate. Retrieved from [Link]

  • Chiral Technologies Europe. (2003).[9] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Coupling of the Paclitaxel Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TAX-SYN-001 Subject: Troubleshooting Stereocontrol and Coupling Efficiency in C-13 Side Chain Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The biological potency of paclitaxel (Taxol®) relies critically on the C-13 side chain:


-benzoyl-(2R,3S)-3-phenylisoserine .[1] The synthesis of this moiety and its subsequent attachment to the baccatin III core presents two primary challenges:
  • Stereochemical Purity: Achieving the strict (2R,3S) configuration (syn stereochemistry).

  • Coupling Efficiency: Overcoming the steric hindrance of the C-13 secondary hydroxyl group on the baccatin III core.

This guide addresses these issues using the Ojima


-Lactam Method , currently the industry standard for semi-synthesis due to its high yield and stereocontrol.

Module 1: The Staudinger Cycloaddition (Creating the -Lactam)

The Problem: Users often report obtaining the thermodynamically stable trans-lactam instead of the required cis-lactam, or low diastereomeric ratios (dr).

Technical Insight: The synthesis relies on the Staudinger [2+2] cycloaddition between a ketene (generated in situ from acetoxyacetyl chloride) and an imine. The reaction proceeds via a zwitterionic intermediate.[2][3]

  • Kinetic Control: Direct ring closure of the zwitterion yields the cis-lactam (desired).

  • Thermodynamic Control: Isomerization of the imine moiety within the zwitterion leads to the trans-lactam (undesired).

Troubleshooting Protocol: Staudinger Reaction
SymptomProbable CauseCorrective Action
High trans-isomer content Reaction temperature too high.Maintain reaction temperature strictly at -78°C to -40°C . Higher temperatures favor isomerization to the trans precursor.
Low Yield Moisture contamination decomposing the ketene.Ensure all reagents (especially triethylamine) are distilled and the atmosphere is strictly anhydrous (Argon/Nitrogen).
Inconsistent dr Fast addition of acid chloride.Add the acid chloride dropwise over 1–2 hours. High local concentrations can alter the kinetic profile.
Precipitation Solvent polarity mismatch.Use Toluene or Dichloromethane . Avoid highly polar solvents which stabilize the zwitterion, allowing time for isomerization to the trans form.
Workflow Visualization: Stereochemical Bifurcation

StaudingerReaction cluster_conditions Critical Control Points node_start Acid Chloride + Imine node_zwitter Zwitterionic Intermediate node_start->node_zwitter Base (NEt3), -78°C node_cis cis-Beta-Lactam (Desired Precursor) node_zwitter->node_cis Fast Ring Closure (Kinetic Control) node_trans trans-Beta-Lactam (Impurity) node_zwitter->node_trans Imine Isomerization (Thermodynamic Drift)

Figure 1: The stereochemical outcome is determined at the Zwitterionic stage.[3] Low temperature and non-polar solvents accelerate the green path (Kinetic Control).

Module 2: The Ojima-Holton Coupling Protocol

The Problem: Incomplete coupling of the


-lactam to the Baccatin III core, or epimerization at the C-7 position.

Technical Insight: The C-13 hydroxyl of Baccatin III is sterically hindered (located within the concave face of the taxane bowl). Standard esterification methods (DCC/DMAP) often fail or require harsh conditions. The Ojima-Holton protocol utilizes a lithium alkoxide to open the


-lactam ring, serving as a masked acylating agent.
Critical Protocol Steps
  • Protection: Ensure 7-deacetylbaccatin III is protected as 7-TES-baccatin III . The C-7 hydroxyl is more reactive than C-13 and must be masked.

  • Deprotonation: React 7-TES-baccatin III with LiHMDS (Lithium Hexamethyldisilazide) at -40°C to -30°C.

    • Why LiHMDS? It is a non-nucleophilic strong base that cleanly generates the lithium alkoxide without attacking the ester groups on the taxane core.

  • Lactam Addition: Add the phenylisoserine

    
    -lactam (3-4 equivalents).
    
  • Workup: Quench with acetic acid/THF.

Troubleshooting Protocol: Coupling Failure
IssueDiagnosisSolution
Recovered Starting Material (Baccatin) Incomplete deprotonation or "dead" base.Titrate LiHMDS before use. Ensure the THF is strictly anhydrous. Moisture kills the alkoxide immediately.
C-7 Epimerization Reaction time too long or temp too high.Do not exceed -30°C . Prolonged exposure to basic conditions causes retro-aldol/aldol equilibration at C-7.
Side Chain Racemization Use of NaH or KH instead of LiHMDS.Strictly use LiHMDS. Sodium or Potassium alkoxides are too reactive and less coordinated, leading to loss of stereochemical integrity at the C-2' position.
Workflow Visualization: The Coupling Logic

CouplingProtocol baccatin 7-TES-Baccatin III alkoxide Li-Alkoxide Intermediate (C-13 Activated) baccatin->alkoxide Deprotonation lihmds LiHMDS / THF (-40°C) lihmds->alkoxide complex Tetrahedral Intermediate alkoxide->complex Nucleophilic Attack lactam Chiral Beta-Lactam lactam->complex Ring Opening product Protected Paclitaxel complex->product Acid Quench warning CRITICAL: Moisture terminates reaction warning->alkoxide Inhibits

Figure 2: The Ojima-Holton Coupling requires the generation of a specific Lithium Alkoxide species to open the strained lactam ring.

Module 3: Enzymatic Kinetic Resolution (Alternative Route)

The Problem: If chemical synthesis yields a racemic mixture of the side chain precursor, how can optical purity be recovered?

Technical Insight: Lipase-catalyzed hydrolysis is highly effective for resolving racemic


-lactams or their ester precursors.
  • Enzyme: Pseudomonas cepacia (Amano PS-30) or Candida antarctica lipase B (CAL-B).

  • Mechanism: The lipase selectively hydrolyzes the ester of the unwanted enantiomer (or the lactam ring itself depending on substrate design), leaving the desired (2R,3S) precursor intact.

Key Optimization:

  • Water Activity (

    
    ):  In organic solvents, adding trace water (0.1–0.5%) is necessary for the enzyme to function, but too much leads to non-specific hydrolysis.
    
  • Reference: See Brieva et al. (1993) for the chemoenzymatic optimization [3].

Frequently Asked Questions (FAQ)

Q1: Why do I see C-2' epimerization after the coupling step? A: This often occurs during the deprotection of the C-7 TES group if conditions are too acidic or if the workup is not buffered. The C-2' proton is acidic (alpha to a carbonyl and beta to a hydroxyl). Ensure you use mild deprotection conditions (e.g., HF-Pyridine or dilute HCl in MeOH) and neutralize immediately.

Q2: Can I use the "Esterification Method" (DCC/DMAP) instead of the Lactam method? A: You can, as described by Denis & Greene [2], but it is generally less efficient for the hindered C-13 position. The esterification route requires a large excess of the chiral side chain acid and often suffers from racemization due to the activation of the carboxyl group. The Lactam method is preferred because the "activation" is built into the ring strain of the lactam, not an external reagent.

Q3: My Staudinger reaction yield is <40%. What is the most likely culprit? A: If the imine is prepared in situ, ensure water is completely removed (molecular sieves) before adding the acid chloride. The acid chloride hydrolyzes instantly in the presence of water, killing the stoichiometry.

References

  • Ojima, I. , et al. (1992).[1][4] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of

    
    -lactam synthon method." Tetrahedron, 48(34), 6985-7012.[4]
    
    
  • Denis, J. N., & Greene, A. E. (1988).[5][6] "A highly efficient, practical approach to natural taxol."[6] Journal of the American Chemical Society, 110(17), 5917-5919.

  • Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl

    
    -lactam derivatives." The Journal of Organic Chemistry, 58(18), 4919-4924.
    
    
  • Holton, R. A. (1991). "Method for preparation of taxol using beta-lactam."[1][4][7][8][9] U.S. Patent 5,015,744.

Sources

Validation & Comparative

Enzymatic Resolution vs. Chemical Synthesis: Optimizing (2R,3S)-3-Phenylisoserine Production

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Chirality Challenge

The synthesis of (2R,3S)-3-phenylisoserine is a critical bottleneck in the semi-synthesis of Paclitaxel (Taxol), a premier chemotherapeutic agent. The biological activity of Paclitaxel depends strictly on the specific stereochemistry of this C-13 side chain. While traditional chemical methods like the Sharpless Asymmetric Aminohydroxylation (AAH) offer high stereocontrol, they rely on toxic heavy metals (Osmium) and expensive chiral ligands.

This guide evaluates the Enzymatic Resolution alternative, specifically using lipases (Burkholderia cepacia and Candida antarctica). We demonstrate that enzymatic routes offer a superior safety profile, lower environmental impact (E-factor), and industrial scalability, despite the theoretical yield limitations of standard kinetic resolution.

Strategic Landscape: Enzymatic vs. Chemical Routes

The following table contrasts the three dominant methodologies for synthesizing the phenylisoserine side chain.

Table 1: Comparative Performance Metrics
FeatureEnzymatic Resolution (Lipase-Mediated) Sharpless AAH (Chemical) Chemical Resolution (Crystallization)
Primary Catalyst Burkholderia cepacia Lipase (PSL) or CALBOsmium Tetroxide (

) + Chiral Ligands
Tartaric acid / Chiral amines
Enantiomeric Excess (ee) >99% (often 100%) 95-99%85-95% (Requires recrystallization)
Yield ~45-50% (Theoretical max 50% for KR)*~65-75%30-40%
Reaction Conditions Mild (30-50°C, pH 7, Aqueous/Organic)Toxic/Hazardous (Heavy metals)Labor intensive, solvent heavy
Selectivity Factor (E) E > 200 N/ALow to Moderate
Scalability High (Immobilized enzymes reusable >20 cycles)Moderate (Reagent toxicity limits scale)Low (Batch-to-batch variation)

*Note: Yields for enzymatic resolution can theoretically reach 100% if coupled with Dynamic Kinetic Resolution (DKR) technologies, though standard industrial batch processes often accept 50% and racemize the unwanted enantiomer.

Mechanism & Workflow Visualization

To understand the operational differences, we visualize the divergent pathways. The enzymatic route simplifies the workflow by removing the need for heavy metal remediation.

G cluster_chem Chemical Route (Sharpless) cluster_bio Enzymatic Route Start Racemic Phenylisoserine Ester Chem_Step1 OsO4 Catalysis (Toxic Heavy Metal) Start->Chem_Step1 Bio_Step1 Lipase Hydrolysis (Mild Conditions) Start->Bio_Step1 Chem_Step2 Ligand Recovery (Expensive) Chem_Step1->Chem_Step2 Chem_Prod (2R,3S)-Product (Requires Purification) Chem_Step2->Chem_Prod Bio_Step2 Phase Separation Bio_Step1->Bio_Step2 Bio_Prod (2R,3S)-Acid (>99% ee) Bio_Step2->Bio_Prod Bio_Waste (2S,3R)-Ester (Recycle via Racemization) Bio_Step2->Bio_Waste Recycle Loop

Figure 1: Process Flow Comparison. The enzymatic route (Green) minimizes hazardous waste and simplifies purification compared to the Osmium-mediated chemical route.

Validated Protocol: Lipase-Mediated Resolution

This protocol is based on the high-selectivity hydrolysis of ethyl 3-amino-3-phenyl-2-hydroxypropionate using Burkholderia cepacia lipase (PSL). This method is self-validating because the reaction stops automatically at 50% conversion when the reactive enantiomer is depleted.

Materials
  • Substrate: Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate (10 mmol).

  • Biocatalyst: Burkholderia cepacia lipase (Immobilized on diatomaceous earth, e.g., Amano PS-IM or equivalent). Load: 20-30 mg/mmol substrate.

  • Solvent: Diisopropyl ether (DIPE) saturated with water (water activity

    
    ).[1]
    
  • Temperature Control: Thermostatted shaker at 50°C.

Step-by-Step Methodology
  • Solvent Preparation (Critical):

    • Saturate DIPE with water by mixing equal volumes, shaking vigorously, and allowing phases to separate. Use the organic (top) layer.[2]

    • Why: Lipases require a micro-aqueous environment to maintain their conformational flexibility (the "lid" mechanism) without dissolving the ester substrate.

  • Reaction Initiation:

    • Dissolve 10 mmol of the racemic ester in 50 mL of water-saturated DIPE.

    • Add 300 mg of Immobilized Lipase PS.

    • Incubate at 50°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validation):

    • Monitor reaction via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Endpoint: The reaction will plateau at exactly 50% conversion. The remaining ester is the (2S,3R)-enantiomer, while the product is the (2R,3S)-acid (or salt depending on pH).

    • Target: >99% ee for the product.[3][4][5]

  • Workup & Purification:

    • Filter off the immobilized enzyme (save for reuse; typically stable for 10-20 cycles).

    • Wash the filtrate with saturated

      
       solution.
      
    • Aqueous Phase: Contains the desired (2R,3S)-acid. Acidify to pH 2 and extract with ethyl acetate to recover the pure product.

    • Organic Phase: Contains the unreacted (2S,3R)-ester.

Scientific Rationale

The Burkholderia cepacia lipase possesses a catalytic triad (Ser-His-Asp) with a chiral binding pocket that sterically excludes the (2S,3R)-ester. The high E-value (>200) essentially guarantees that the enzyme will become inactive before it hydrolyzes the "wrong" enantiomer, acting as a built-in quality control mechanism.

Advanced Optimization: The DKR Loop

To overcome the 50% yield limit of standard kinetic resolution, modern industrial workflows integrate a Dynamic Kinetic Resolution (DKR) loop.

DKR Racemate Racemic Substrate (50% R / 50% S) Enzyme Lipase (Selective for R) Racemate->Enzyme Product Pure (R)-Product (Yield > 90%) Enzyme->Product Fast Reaction Unwanted Unreacted (S)-Substrate Enzyme->Unwanted Rejects S-isomer Racemization Racemization Catalyst (e.g., Ruthenium complex) Unwanted->Racemization In situ conversion Racemization->Racemate Refills R-isomer pool

Figure 2: Dynamic Kinetic Resolution (DKR). By continuously racemizing the unreacted enantiomer, the theoretical yield shifts from 50% to 100%.

Conclusion

For the synthesis of the Paclitaxel side chain, Enzymatic Resolution using immobilized lipases represents the superior choice for late-stage pharmaceutical development.

  • Purity: It reliably delivers >99% ee, meeting strict API specifications.

  • Sustainability: It eliminates the use of Osmium tetroxide (Sharpless method), significantly reducing toxic waste disposal costs.

  • Cost-Efficiency: The ability to recycle the immobilized catalyst 20+ times offsets the initial enzyme cost.[6]

Researchers are advised to adopt the Burkholderia cepacia lipase protocol in DIPE as the baseline standard for synthesizing (2R,3S)-3-phenylisoserine precursors.

References

  • National Institutes of Health (NIH). (2025). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025).[7] A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. Retrieved from [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (1996). Catalytic asymmetric aminohydroxylation provides a short taxol side-chain synthesis.[8] PubMed. Retrieved from [Link]

Sources

Comparative Guide: (2R,3S)-3-Phenylisoserine Ethyl Ester vs. Advanced Taxol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3S)-3-Phenylisoserine ethyl ester functions primarily as a high-purity chiral building block rather than a direct coupling agent in the semi-synthesis of Paclitaxel (Taxol). While it offers exceptional stability and enantiomeric excess (ee >98%) via enzymatic resolution, it lacks the chemical reactivity required for efficient direct attachment to the sterically hindered C-13 position of the baccatin III core.

This guide compares the ethyl ester against the industry-standard "activated" precursors—specifically the Ojima Lactam and Oxazolidine derivatives —demonstrating why the ester is the source of chirality while the lactam is the engine of coupling efficiency.

The Taxol Side-Chain Challenge

The biological activity of Taxol depends entirely on the presence of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position.

  • The Problem: The C-13 hydroxyl group on the baccatin III core is a secondary alcohol located within a concave, sterically hindered region of the tetracyclic skeleton.

  • The Implication: Standard esterification methods (e.g., Fischer esterification) fail. Successful coupling requires highly activated precursors and specific stereochemical control to prevent epimerization at the C-2' position.

Precursor Profile: this compound

Role: Foundational Chiral Intermediate.

Synthesis: Enzymatic Kinetic Resolution

The ethyl ester is most efficiently produced via the kinetic resolution of racemic mixtures using lipases. This biological route ensures the strict (2R,3S) stereochemistry required for drug efficacy.[1]

Key Metrics:

  • Enantiomeric Excess (ee): >98% (via Lipase MAP-10 or Burkholderia cepacia lipase).

  • Stability: High (crystalline solid, shelf-stable at room temperature).

  • Direct Coupling Efficiency: Low (<10%) . The linear ester is too stable to react with C-13 baccatin III directly; it must be hydrolyzed to the acid and then activated.

Experimental Protocol: Enzymatic Resolution

This protocol yields the (2R,3S)-ethyl ester from racemic starting material.

  • Substrate Preparation: Dissolve racemic N-chloroacetyl-3-phenylisoserine ethyl ester (10 g) in a biphasic system of toluene and phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized Lipase MAP-10 (10% w/w).

  • Incubation: Stir at 30°C. Monitor conversion via chiral HPLC.

  • Termination: Stop reaction at 45-50% conversion (theoretical maximum for resolution).

  • Separation:

    • The (2R,3S)-ester remains unhydrolyzed (lipase prefers the S-configuration at C2 for hydrolysis or the R-ester remains depending on specific lipase specificity—Note: In standard MAP-10 resolution, the desired (2R,3S) ester is often the unreacted species or the product of transesterification depending on the setup. For this guide, we assume the standard hydrolytic resolution where the desired ester is isolated.)

    • Extract the organic layer to recover the optically pure ester.

  • Validation: Analyze via Chiral HPLC (Column: CHIRALPAK AD-H; Mobile Phase: Hexane/IPA).

Comparative Analysis: The Alternatives

The industry does not choose between the ester and the lactam; it chooses the lactam derived from the ester. However, for research purposes, we compare their performance as coupling partners.

Alternative A: The "Ojima Lactam" (Beta-Lactam)

Chemical Name: (3R,4S)-1-Benzoyl-3-hydroxy-4-phenylazetidin-2-one. Status: The Gold Standard.

  • Mechanism: The strained 4-membered ring acts as a "spring-loaded" electrophile. Under basic conditions (LiHMDS or NaH), the C-13 alkoxide of baccatin III attacks the lactam carbonyl, opening the ring to form the side chain and the ester bond simultaneously.

  • Performance:

    • Yield: >90% (often quantitative).[2]

    • Stereocontrol: Excellent (Retention of configuration).

    • Reagents: LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to 0°C.

Alternative B: The Free Acid (Linear Coupling)

Chemical Name: N-Benzoyl-(2R,3S)-3-phenylisoserine. Status: Legacy / Low Efficiency.

  • Mechanism: Condensation using DCC (Dicyclohexylcarbodiimide) and DMAP.

  • Performance:

    • Yield: 50-80%.

    • Risks: High risk of epimerization at C-2' (forming the inactive 2'S isomer) due to the basicity of DMAP and the formation of an oxazolone intermediate.

    • Usage: Generally avoided in large-scale synthesis due to purification difficulties (removing DCU urea byproduct).

Alternative C: Oxazolidine Derivatives

Status: Intermediate Efficiency.

  • Mechanism: The side chain is protected as an oxazolidine carboxylic acid. This restricts conformational freedom, reducing epimerization risk compared to the free acid.

  • Performance:

    • Yield: 70-85%.

    • Drawback: Requires harsh acidic conditions (formic acid/TFA) to remove the oxazolidine protecting group after coupling, which can degrade the sensitive taxane core.

Quantitative Performance Matrix

Feature(2R,3S)-Ethyl EsterFree Acid (Linear)Ojima Lactam (Cyclic)Oxazolidine Acid
Role Chiral PrecursorDirect ReagentPremier Coupling Agent Protected Reagent
Coupling Yield N/A (Must convert)50 - 80%90 - 98% 75 - 85%
Epimerization Risk N/AHighVery Low Low
Coupling Reagent N/ADCC / DMAPLiHMDS / NaH DCC / DMAP
Atom Economy High (Storage)Low (Urea waste)Excellent Medium
Commercial Use Starting MaterialRareDominant Occasional

Visualizing the Semi-Synthesis Landscape

The following diagram illustrates how the (2R,3S)-Ethyl Ester feeds into the high-efficiency pathways rather than competing directly with them.

TaxolSynthesis Racemic Racemic Ethyl Ester (Starting Material) Enzyme Enzymatic Resolution (Lipase MAP-10) Racemic->Enzyme PureEster (2R,3S)-Ethyl Ester (High Purity Intermediate) Enzyme->PureEster >98% ee Hydrolysis Hydrolysis & Benzoylation PureEster->Hydrolysis FreeAcid N-Benzoyl-(2R,3S)-Acid Hydrolysis->FreeAcid Cyclization Cyclization (Dehydration) FreeAcid->Cyclization Coupling Coupling Reaction (LiHMDS / THF) FreeAcid->Coupling DCC Method (Lower Yield) Lactam Ojima Lactam (Activated Precursor) Cyclization->Lactam Lactam->Coupling Baccatin 7-TES-Baccatin III (Core) Baccatin->Coupling Taxol Paclitaxel (Taxol) Coupling->Taxol Yield >90%

Caption: Workflow showing the Ethyl Ester as the chiral progenitor of the active Beta-Lactam coupling agent.

Strategic Recommendation

For drug development professionals and synthetic chemists :

  • Sourcing: Purchase or synthesize the This compound if you need a cost-effective, stable chiral starting material and have the capacity to perform downstream chemistry (hydrolysis and cyclization).

  • Coupling: Do not attempt to couple the ethyl ester directly to Baccatin III.

  • Best Practice: Convert the ester to the Ojima Lactam . The initial investment in cyclization is paid back threefold by the high yield and stereochemical integrity of the final coupling step to the expensive Baccatin III core.

Protocol: The "Ojima" Coupling (Lactam Method)

The industry-standard method for attaching the side chain.

  • Preparation: Dissolve 7-TES-baccatin III (1 eq) in anhydrous THF under Argon. Cool to -40°C.

  • Deprotonation: Add LiHMDS (Lithium Hexamethyldisilazide, 1.2 eq) dropwise. Stir for 10 min to generate the C-13 alkoxide.

  • Coupling: Add solution of (3R,4S)-Ojima Lactam (1.2 eq) in THF dropwise.

  • Reaction: Warm to 0°C over 1 hour. Monitor TLC (SiO2, EtOAc/Hexane).

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc.

  • Deprotection: Treat the crude intermediate with HF/Pyridine or dilute HCl to remove the TES/Boc protecting groups, yielding Paclitaxel.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.

  • Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl beta-lactam derivatives." Journal of Organic Chemistry, 58(5), 1068-1075.

  • Denis, J. N., et al. (1988). "A highly efficient, practical approach to natural taxol."[3] Journal of the American Chemical Society, 110(17), 5917-5919.

  • Patel, R. N. (1998). "Tour of Taxol: Biocatalysis for Semi-Synthesis." Annual Review of Microbiology, 52, 361-395.

  • Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992-998.

Sources

Certificate of Analysis Guide: (2R,3S)-3-Phenylisoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" of Taxane Synthesis

In the semi-synthesis of Paclitaxel (Taxol) and Docetaxel, the baccatin III core provides the rigid scaffold, but the (2R,3S)-3-phenylisoserine side chain acts as the biological "warhead." It is this specific moiety that locks the tubulin heterodimer into a stable microtubule, arresting mitosis.

For drug development professionals, the Certificate of Analysis (CoA) for the ethyl ester precursor (CAS 143615-00-3) is not merely a compliance document—it is a prediction of yield, stereochemical integrity, and final API potency. This guide dissects the critical quality attributes (CQAs) of (2R,3S)-3-Phenylisoserine ethyl ester, compares it against methyl ester alternatives, and provides validated protocols for verification.

The CoA Decoded: Specification Comparison

A standard CoA lists "Pass/Fail" criteria. A High-Performance CoA minimizes downstream risk. The table below compares a standard commercial grade against the "Pharma-Grade" specifications required for high-yield API synthesis.

Table 1: Comparative Specification Limits
ParameterTest MethodStandard Grade LimitsPharma-Grade Limits (Recommended) Impact on API Synthesis
Appearance VisualWhite to off-white powderCrystalline White Powder "Off-white" indicates oxidation or residual solvents that can poison coupling catalysts.
Assay (HPLC) RP-HPLC

98.0%

99.5%
Impurities <1% prevent stoichiometric mismatches in the coupling step.
Chiral Purity (ee) Chiral HPLC

99.0%

99.8%
The (2S,3R) isomer is inactive. Enantiomeric enrichment is difficult after coupling.
Specific Rotation Polarimetry

to


to

Confirms absolute configuration; tighter range ensures batch consistency.
Loss on Drying Gravimetric

1.0%

0.5%
Water competes with the ester during hydrolysis/coupling, lowering yield.
Sulfated Ash Gravimetric

0.2%

0.1%
Metal salts can chelate catalysts used in the subsequent protection steps.

Comparative Performance: Ethyl vs. Methyl Ester

Why choose the Ethyl Ester (CAS 143615-00-3) over the commonly used Methyl Ester (CAS 153433-80-8)?

While the methyl ester is often cheaper, the ethyl ester offers distinct process advantages in specific synthetic routes.

Table 2: Functional Comparison
FeatureMethyl EsterEthyl Ester Operational Insight
Hydrolytic Stability LowModerate The ethyl group provides slight steric bulk, reducing accidental hydrolysis during storage or aqueous workups.
Coupling Reactivity HighModerate-High Methyl esters react faster but are more prone to transesterification side-reactions. Ethyl esters offer a more controlled reaction rate.
Crystallinity GoodExcellent The ethyl ester often crystallizes more readily, allowing for easier purification (upgrading ee%) via recrystallization if needed.
Solubility High (MeOH, EtOH)High (EtOAc, DCM) Ethyl ester has superior solubility in non-polar organic solvents favored in coupling reactions (e.g., DCM), reducing solvent swaps.

Scientific Integrity: The Stereochemistry Imperative

The biological activity of Paclitaxel is strictly governed by the (2R,3S) configuration. Research confirms that the (2S,3R) diastereomer (the "anti" isomer) exhibits drastically reduced tubulin-binding affinity.

  • Mechanism: The (2R,3S) side chain sits in a hydrophobic pocket of

    
    -tubulin. Inversion at C2 or C3 disrupts the H-bonding network required to stabilize the microtubule.
    
  • The Risk: If a CoA reports 98% ee, the 2% impurity is not inert—it is a competitive inhibitor that lowers the specific activity of the final drug product.

Visualization: Stereochemical Impact & Workflow

The following diagram illustrates the synthesis flow and the critical control points where stereochemistry must be verified.

TaxaneSideChain cluster_QC Quality Control Gate Start Starting Material (Benzaldehyde + Glycine equivalent) Reaction Asymmetric Synthesis (Enzymatic or Chiral Catalyst) Start->Reaction Crude Crude Ester (Mix of (2R,3S) + (2S,3R)) Reaction->Crude Purification Recrystallization (Ethyl Ester Advantage) Crude->Purification Critical Step Final Purified (2R,3S)-Ethyl Ester (Target >99.8% ee) Purification->Final High Yield Waste Filtrate (Enriched in impurities) Purification->Waste Impurities Coupling Coupling to Baccatin III (Taxol Synthesis) Final->Coupling API Production

Figure 1: Critical path for this compound production. The purification step leverages the crystallinity of the ethyl ester to reject diastereomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

This protocol separates the (2R,3S) enantiomer from the (2S,3R) impurity.

Reagents:

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Sample Diluent: Mobile Phase.

Instrument Settings:

  • Column: CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: UV at 227 nm.

  • Temperature: 25°C.

Procedure:

  • System Suitability: Inject a racemic mixture standard.

    • Validation Requirement: Resolution (

      
      ) between (2R,3S) and (2S,3R) peaks must be 
      
      
      
      .
  • Sample Prep: Dissolve 5 mg of sample in 10 mL of diluent. Filter through 0.45 µm PTFE.

  • Analysis: Inject 10 µL. Run time ~30 mins.

  • Calculation:

    
    [1]
    

Why this works: The AD-H column interacts specifically with the


-systems of the phenyl ring and the amide/ester groups. The (2R,3S) configuration elutes differently due to steric fit within the amylose spiral.
Protocol B: Reactivity Stress Test (Coupling Simulation)

To verify the ester is active and not deactivated by hidden salts or polymorphism.

Procedure:

  • Dissolve 1.0 eq of (2R,3S)-Ethyl Ester and 1.1 eq of Di-tert-butyl dicarbonate (

    
    ) in DCM.
    
  • Add 0.1 eq DMAP. Stir at RT for 2 hours.

  • Monitor: TLC (Hexane:EtOAc 2:1).

  • Success Criteria: Complete conversion to the N-Boc protected ester within 2 hours.

    • Failure Mode: If reaction takes >4 hours, the material may contain trace acids or moisture inhibiting the base catalyst.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Biological Activity of N-Benzoyl-(2R,3S)-3-phenylisoserine Analogs. Retrieved from

  • National Institutes of Health (NIH). (2022). Effect of Paclitaxel Stereochemistry on X-ray-Triggered Release. PubMed Central. Retrieved from

  • FDA Substance Registration. 3-Phenylisoserine, (2R,3S)- Unique Ingredient Identifier. Retrieved from

  • Google Patents. (2012). Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt (US8106231B2).[4] Retrieved from

  • CymitQuimica. (2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester Product Data. Retrieved from

Sources

Inter-Laboratory Comparison Guide: Enantiomeric Purity Analysis of (2R,3S)-3-Phenylisoserine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of (2R,3S)-3-phenylisoserine is the critical quality attribute (CQA) governing the biological efficacy of Paclitaxel (Taxol) and Docetaxel. Inconsistent analytical methodologies across laboratories often lead to discrepancies in reported enantiomeric excess (%ee), particularly when distinguishing the active (2R,3S) isomer from its diastereomer (2S,3S) and enantiomer (2S,3R).

This guide synthesizes data from multi-site application studies to objectively compare the two dominant analytical workflows: Direct Chiral HPLC (Polysaccharide-based) and Indirect Derivatization (Marfey’s Reagent).

Part 1: The Analytical Mandate

The pharmacological activity of taxanes is strictly stereospecific. The (2R,3S) side chain configuration binds to β-tubulin; stereoisomeric impurities significantly reduce potency and may introduce off-target toxicity.

The Challenge:

  • Zwitterionic Nature: The free amino acid form is highly polar, making retention on standard C18 columns difficult without ion-pairing.

  • Weak Chromophores: The free acid lacks strong UV absorption, necessitating low-wavelength detection (210-220 nm) where solvent noise is high, or derivatization.

  • Structural Isomers: Separation must resolve not just the enantiomer, but also the syn/anti diastereomers.

Part 2: Method A – Direct Chiral HPLC (The Gold Standard)

Mechanism of Action: This method utilizes a Chiral Stationary Phase (CSP) .[1][2][3][4][5][6] For the N-benzoyl derivative (the most common intermediate), amylose-based columns (e.g., Chiralpak AD-H) form transient diastereomeric complexes via hydrogen bonding and


 interactions. For the free amino acid, Crown Ether columns (e.g., Crownpak CR(+)) utilize host-guest complexation.
Protocol 1: N-Benzoyl-(2R,3S)-3-Phenylisoserine on CSP
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm]

  • Mobile Phase: Hexane : Isopropanol (85:15 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 227 nm

Self-Validating System Suitability:

  • Tailing Factor (

    
    ): Must be < 1.5.[7]
    
  • Resolution (

    
    ): Must be > 2.0 between the (2R,3S) and (2S,3R) peaks.
    
Diagram: Chiral Recognition Mechanism

ChiralRecognition Analyte Racemic Phenylisoserine CSP Chiral Stationary Phase (Amylose Carbamate) Analyte->CSP Injection Complex_R Transient Complex (R,S) Strong Interaction CSP->Complex_R H-Bonding + Pi-Pi Complex_S Transient Complex (S,R) Weak Interaction CSP->Complex_S Steric Repulsion Elution Differential Elution Time Complex_R->Elution Elutes Second (t2) Complex_S->Elution Elutes First (t1)

Caption: Kinetic differentiation on CSP. The 'matched' enantiomer forms a stable complex, increasing retention time.

Part 3: Method B – Indirect Derivatization (High Sensitivity)

Mechanism of Action: This method reacts the analyte with Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers. These diastereomers possess different physical properties (hydrophobicity) and can be separated on a standard, inexpensive C18 column.

Protocol 2: Marfey’s Derivatization
  • Reaction: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone and 20 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 60 mins.

  • Quench: Add 20 µL 2M HCl to stop reaction.

  • Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient A (0.1% TFA/Water) to B (Acetonitrile).

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).

Why this works: The L-alanine moiety in Marfey's reagent creates a steric environment that interacts differently with the D- and L-phenylisoserine side chains, causing significant retention shifts on achiral phases.

Part 4: Inter-Laboratory Data Comparison

The following data summarizes performance metrics averaged across three independent validation studies (simulated based on standard industry performance).

Table 1: Performance Metrics Comparison
MetricMethod A: Direct Chiral HPLCMethod B: Marfey's Derivatization
Primary Analyte N-Benzoyl derivative or Free AcidFree Amino Acid (must be underivatized initially)
Resolution (

)
2.5 - 4.0 (Excellent)> 5.0 (Superior)
Limit of Detection (LOD) ~0.5 µg/mL (UV 227nm)~0.05 µg/mL (UV 340nm - High Sensitivity)
Precision (RSD) < 0.5% (High Reproducibility)1.5 - 2.0% (Lower due to manual pipetting steps)
Cost Per Run High (Expensive Columns: ~$1500)Low (Cheap Columns, Reagent cost is negligible)
Throughput High (15 min run, no prep)Low (60 min prep + 30 min run)
Robustness Sensitive to Temperature & Mobile Phase Water contentRobust; relies on standard RP-HPLC gradients
Diagram: Workflow Decision Matrix

DecisionMatrix Start Start: Phenylisoserine Sample CheckForm Is the sample N-Benzoylated? Start->CheckForm DirectHPLC Method A: Direct Chiral HPLC (Chiralpak AD-H) CheckForm->DirectHPLC Yes CheckConc Is Concentration < 10 µM? CheckForm->CheckConc No YesBenz Yes NoBenz No (Free Acid) Marfey Method B: Marfey's Reagent (Derivatization + C18) CheckConc->Marfey Yes CrownEther Method A (Variant): Crown Ether Column (Crownpak CR+) CheckConc->CrownEther No YesConc Yes (Trace Analysis) NoConc No (Purity Assay)

Caption: Selection logic based on sample state (protected vs. free) and sensitivity requirements.

Part 5: Critical Variables & Troubleshooting

1. Temperature Effects on Chiral Columns (Method A): Unlike C18 separations where temperature mainly reduces viscosity, in chiral chromatography, temperature alters the entropy-enthalpy compensation .

  • Insight: Lowering temperature (e.g., from 25°C to 10°C) often increases resolution on polysaccharide columns by stabilizing the analyte-CSP hydrogen bond complex, though it broadens peaks.

2. Reagent Purity (Method B): Marfey's reagent itself is chiral (L-DAA).

  • Risk: If the reagent contains 1% D-isomer impurity, it will produce a "ghost peak" that co-elutes with the D-phenylisoserine, leading to false positives.

  • Control: Always run a "Reagent Blank" and a "Racemic Standard" to map the impurity profile of the derivatizing agent.

3. Mobile Phase Water Content (Method A - Normal Phase): Even 0.1% water in the Hexane/IPA mobile phase can deactivate the hydrogen bonding sites on an AD-H column.

  • Protocol: Use strictly anhydrous solvents and keep lines flushed.

References
  • BenchChem. (2025).[3][7][8] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

  • Phenomenex. (2024).[9] Chiral HPLC Separations Guidebook: Strategy for Enantiomer Resolution. Retrieved from

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on CHIROBIOTIC Columns. Retrieved from

  • Ilisz, I., et al. (2023).[1] Recent advances in separation and analysis of chiral compounds. Analytical Chemistry.

Sources

Benchmarking Synthesis Efficiency for the Taxol Side Chain: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Efficiency for the Taxol Side Chain Content Type: Publish Comparison Guide

Executive Summary The therapeutic efficacy of Paclitaxel (Taxol®) relies critically on its C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. While the diterpene core (Baccatin III) is readily harvested from renewable Taxus precursors, the side chain must be attached synthetically.[1] This guide benchmarks the three most prevalent synthetic methodologies—the Ojima


-Lactam method , Sharpless Asymmetric Aminohydroxylation (AA) , and Chemo-Enzymatic Resolution —evaluating them on yield, stereocontrol (%ee), scalability, and atom economy.

The Benchmark Criteria

To objectively assess these protocols, we utilize the following efficiency metrics:

  • Overall Yield: From commercially available starting materials to the protected side chain precursor.

  • Stereocontrol (%ee/de): The ability to strictly enforce the (2R,3S) configuration.

  • Step Count: The number of isolation steps required.

  • Scalability: Suitability for multigram to kilogram production.

Method A: The Ojima -Lactam Method (Industrial Standard)

Status: The "Gold Standard" for commercial semi-synthesis.

Mechanism & Rationale

Developed by Iwao Ojima, this method utilizes a chiral ester enolate-imine cyclocondensation to form a


-lactam ring.[1] The power of this method lies in its dual function: the 

-lactam serves as both a chiral protecting group and an activated acylating agent. Upon treatment with a base (e.g., LiHMDS or NaHMDS), the Baccatin III C-13 alkoxide opens the strained lactam ring, installing the side chain and the N-benzoyl group in a single high-yielding step.
Representative Protocol (Self-Validating System)

Note: All reactions must be performed under inert argon atmosphere.

  • Imine Formation: Condense benzaldehyde with p-anisidine (or hexamethyldisilazane for N-H lactams) in dichloromethane (DCM) with MgSO4 desiccant. Filter and concentrate to yield the imine.

  • Chiral Enolate Generation: Cool a solution of TIPS-protected glycolate ester (with a chiral auxiliary like trans-2-phenylcyclohexanol if strict induction is needed, though modern variants use chiral lithium amides) to -78°C in THF. Add LiHMDS dropwise.

  • Cyclocondensation: Cannulate the pre-cooled imine solution into the enolate mixture. Stir at -78°C for 2 hours, then warm to 0°C.

    • Validation Check: TLC should show disappearance of the yellow imine spot.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc. Purify via recrystallization (preferred for scale) or flash chromatography.

  • Coupling (The "Ojima Coupling"): React the resulting

    
    -lactam (3-4 equiv) with protected Baccatin III (1 equiv) and NaHMDS in THF at -40°C.
    
Workflow Visualization

OjimaMethod Start Start: Benzaldehyde + Amine Imine Schiff Base (Imine) Start->Imine -H2O Lactam (3R,4S)-Beta-Lactam (Activated Synthon) Imine->Lactam + Enolate Cyclocondensation Enolate Li-Enolate (Chiral) Enolate->Lactam Coupling Coupling with Baccatin III Lactam->Coupling Ring Opening (NaHMDS) Taxol Paclitaxel (Taxol) Coupling->Taxol Deprotection

Figure 1: The Ojima


-Lactam cycle, highlighting the conversion of simple precursors into the activated lactam synthon.

Method B: Sharpless Asymmetric Aminohydroxylation (Catalytic Route)[2]

Status: The most efficient "Atom Economy" route.

Mechanism & Rationale

The Sharpless Asymmetric Aminohydroxylation (AA) converts inexpensive styrenes (like methyl cinnamate) directly into vicinal amino alcohols. Using Osmium tetroxide (OsO4) and chiral cinchona alkaloid ligands ((DHQ)2PHAL or (DHQD)2PHAL), this method installs both the nitrogen and oxygen atoms with correct stereochemistry in a single operation.

Representative Protocol
  • Reagent Prep: Dissolve methyl cinnamate in a 1:1 mix of t-BuOH/Water.

  • Catalyst Addition: Add K2OsO2(OH)4 (4 mol%) and (DHQ)2PHAL (5 mol%).

  • Nitrogen Source: Add N-bromoacetamide (NBA) or Chloramine-T (3 equiv) followed by LiOH (if necessary for the specific variant).

  • Reaction: Stir at 4°C for 12-24 hours.

    • Validation Check: The reaction mixture turns green/yellow. Disappearance of olefin signals in NMR confirms completion.

  • Workup: Quench with sodium sulfite (to reduce Osmium). Extract with EtOAc.

  • Conversion: The resulting sulfonamide/amide must be hydrolyzed or converted to the benzoyl group for Taxol synthesis.

Pathway Visualization

SharplessAA Substrate Methyl Cinnamate Intermediate Osmium-Azaglycolate Complex Substrate->Intermediate Syn-Addition Reagents OsO4 (cat) + (DHQ)2PHAL + Nitrogen Source (NBA) Reagents->Intermediate Product (2R,3S)-Amino Alcohol Precursor Intermediate->Product Hydrolysis/Reduction SideChain Taxol Side Chain (N-Benzoyl-3-phenylisoserine) Product->SideChain Functional Group Manipulation

Figure 2: The Sharpless AA pathway, demonstrating the direct conversion of alkenes to chiral amino alcohols.

Method C: Chemo-Enzymatic Resolution (Green Alternative)

Status: High purity, environmentally benign, but yield-limited without dynamic resolution.

Mechanism & Rationale

This method relies on the kinetic resolution of racemic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-lactams or phenylisoserine esters using lipases (e.g., Pseudomonas lipase). The enzyme selectively hydrolyzes or transesterifies one enantiomer, leaving the desired (3R,4S) enantiomer intact (or reacting it selectively). While "greener," the maximum theoretical yield is 50% unless coupled with a dynamic kinetic resolution (DKR) system that racemizes the unwanted enantiomer in situ.
Representative Protocol
  • Substrate Prep: Synthesize racemic cis-3-hydroxy-4-phenyl-

    
    -lactam via Staudinger reaction.
    
  • Enzymatic Step: Suspend the racemic lactam in diisopropyl ether containing vinyl acetate (acyl donor).

  • Catalysis: Add immobilized Lipase PS-30. Incubate at 30-40°C.

    • Validation Check: Monitor enantiomeric excess (ee) via Chiral HPLC. Stop reaction when conversion reaches 50%.

  • Separation: Filter off the enzyme. Separate the acylated product (wrong enantiomer) from the unreacted, optically pure lactam (desired enantiomer) via chromatography.

Comparative Analysis: The Data

The following table synthesizes data from key comparative studies (Ojima et al., Sharpless et al., and recent industrial reviews).

FeatureOjima

-Lactam
Sharpless AAChemo-Enzymatic
Overall Yield High (85-95%) Moderate to Good (65-80%)Low (<50%)*
Stereocontrol (%ee) >98% (via chiral auxiliary)>99% (Ligand dependent)>99% (Enzyme specificity)
Step Count 2-3 (Convergent)1-2 (Linear)3-4 (Includes resolution)
Scalability Excellent (Kg scale) Good (Osmium toxicity issues)Moderate (Volume efficiency)
Atom Economy High (Lactam incorporated)High (Direct oxidation)Low (50% waste w/o DKR)
Coupling Efficiency Direct (Lactam opening) Indirect (Requires protection)Indirect

*Note: Yields for Chemo-Enzymatic methods increase significantly if Dynamic Kinetic Resolution (DKR) is employed, but this adds operational complexity.

Decision Matrix Visualization

DecisionMatrix Start Select Synthesis Strategy Scale Primary Constraint? Start->Scale PathInd Industrial Scale / Reliability Scale->PathInd Max Output PathGreen Green Chem / No Metals Scale->PathGreen Sustainability PathSpeed Speed / Research Scale Scale->PathSpeed Fewest Steps Ojima Ojima Beta-Lactam (High Yield, Scalable) PathInd->Ojima Enzyme Enzymatic Resolution (High Purity, Lower Yield) PathGreen->Enzyme Sharpless Sharpless AA (Fast, Atom Econ) PathSpeed->Sharpless

Figure 3: Strategic decision matrix for selecting the optimal synthesis route based on project constraints.

Conclusion & Recommendation

For industrial manufacturing and large-scale drug development , the Ojima


-Lactam method  remains the superior choice. Its ability to generate the activated synthon in high stereochemical purity and its seamless coupling to Baccatin III with near-quantitative yield makes it unmatched for throughput.

For research applications or rapid analog generation (SAR studies), the Sharpless AA offers a compelling alternative due to its brevity and the ready availability of diverse styrene precursors, allowing for quick modification of the phenyl ring.

References

  • Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron.

  • Li, G., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation Provides a Short Taxol Side-Chain Synthesis."[2] Acta Chemica Scandinavica.

  • Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl

    
    -lactam derivatives." The Journal of Organic Chemistry. 
    
  • Nicolaou, K. C., et al. (1994). "Total synthesis of taxol." Nature.[3]

  • Gennari, C., et al. (1996). "Semisynthesis of Taxol: A highly enantio- and diastereoselective synthesis of the side chain and a new coupling method." The Journal of Organic Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling (2r,3s)-3-Phenylisoserine ethyl ester

[1][2][3]

Executive Summary & Scientific Context

(2R,3S)-3-Phenylisoserine ethyl ester (CAS: 143615-00-3) is a critical chiral intermediate, most notably serving as the C-13 side chain precursor for the synthesis of taxane-class antineoplastic agents, including Paclitaxel (Taxol) and Docetaxel .[1][2][3]

While the ester itself does not possess the full cytotoxic potency of the final API (Active Pharmaceutical Ingredient), it must be handled with rigorous safety protocols.[1][2][3] As a precursor to high-potency compounds, and an organic amine ester, it presents risks of irritation, sensitization, and chemical instability (hydrolysis) if mishandled.[1][2][3]

This guide moves beyond basic compliance, offering a workflow designed to protect both the researcher and the integrity of this moisture-sensitive chiral building block.[1][2][3]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards.[1][2][3] This compound is generally classified as an Irritant with specific target organ toxicity (Respiratory).[1][2][3]

Table 1: GHS Hazard Classification[1][2][3][4]
Hazard CodeHazard StatementRisk Implication
H315 Causes skin irritationPotential for dermatitis upon contact.[1][2][3]
H319 Causes serious eye irritationHigh risk of corneal injury from dust/aerosol.[1][2][3]
H335 May cause respiratory irritationInhalation of fine powder can damage mucous membranes.[1][2][3]
H410 Very toxic to aquatic life*Note: Often associated with taxane derivatives; requires strict environmental containment.[1][2][3]

Operational Insight: The primary risk during pre-synthesis handling is dust generation .[1][2][3] As a solid ethyl ester, static electricity can cause the powder to disperse unexpectedly during weighing, increasing inhalation risk.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Table 2: Required PPE Specifications[1][2][3]
PPE CategoryMinimum SpecificationScientific Rationale
Respiratory N95 / P2 Respirator (Minimum)Recommended: Powered Air-Purifying Respirator (PAPR) for >10g handling.[1][2][3]Prevents inhalation of fine particulates (H335).[1][2][3] Surgical masks offer zero protection against chemical dusts.[2][3]
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer:[1][2][3] 5-8 mil (extended cuff)Permeation Resistance: Nitrile provides excellent resistance to organic esters.[1][2][3] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[2][3]
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2][3] Goggles provide a seal against H319 risks.[2][3]
Body Protection Lab Coat (Tyvek®/Polypropylene) with elastic cuffs.[1][2][3]Cotton coats can trap dust in fibers.[2][3] Non-woven materials (Tyvek) shed particles and prevent accumulation of the chemical on clothing.[2][3]

Operational Workflow: From Storage to Synthesis[1][2][3]

This protocol ensures containment and prevents hydrolytic degradation of the ester.[2][3]

Step-by-Step Protocol
  • Environmental Control (Pre-Work):

    • Ensure the laboratory humidity is <50% if possible; esters are prone to hydrolysis.[1][2][3]

    • All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .[1][2][3]

  • Donning Procedure:

    • Don shoe covers and lab coat.[1][2][3]

    • Don inner nitrile gloves.[1][2][3]

    • Don respirator and goggles.[1][2][3]

    • Don outer nitrile gloves (taping cuffs to lab coat is recommended for high-quantity handling).[1][2][3]

  • Weighing & Transfer:

    • Static Control: Use an ionizing bar or anti-static gun inside the weigh station.[1][2][3] This prevents the "jumping" of the lightweight chiral powder.[2][3]

    • Weighing: Weigh directly into the reaction vessel if possible to minimize transfer steps.[1][2][3]

    • Solvent Addition: Add solvent (e.g., DCM, Ethyl Acetate) slowly down the side of the vessel to suppress dust immediately.[1][2][3]

  • Decontamination:

    • Wipe down the balance and surrounding area with a solvent-dampened wipe (Ethanol or Isopropanol) immediately after use.[2][3]

    • Dispose of wipes as hazardous solid waste.[1][2][3]

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling to minimize exposure and cross-contamination.

SafetyWorkflowcluster_safetyCritical Safety BarrierStorage1. Cold Storage(2-8°C, Desiccated)PPE2. PPE Donning(Double Nitrile, N95/P100)Storage->PPE RetrieveControls3. Engineering Controls(Fume Hood + Static Ionizer)PPE->Controls Enter ZoneHandling4. Weighing & Transfer(Avoid Aerosolization)Controls->Handling ProcessHandling->Storage Reseal & ReturnWaste5. Waste Segregation(Solid vs. Liquid)Handling->Waste Disposal

Figure 1: Operational workflow emphasizing the engineering controls as the primary safety barrier.

Emergency Response & Disposal

Accidental Release (Spill)[1][3]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE (including respiratory protection) before re-entering.[1][2][3]

  • Containment: Do not dry sweep.[1][2][3] Cover the spill with a damp absorbent pad or use a HEPA vacuum to prevent dust generation.[2][3]

  • Clean: Wipe the surface with mild soapy water, followed by an alcohol wipe.[1][2][3]

Waste Disposal Strategy

Proper disposal is legally required and environmentally critical due to the aquatic toxicity of phenylisoserine derivatives.[1][2][3]

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be segregated into Hazardous Solid Waste bins labeled "Toxic/Irritant Organic Solids."[1][2][3]

  • Liquid Waste: Mother liquors and wash solvents must go to Non-Halogenated or Halogenated Organic Waste (depending on the solvent used).[1][2][3]

  • Destruction Method: Incineration is the only recommended disposal method to ensure complete thermal destruction of the chiral framework.[1][2][3] Do not discharge into sewer systems. [1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2762289, N-Benzoyl-3-phenylisoserine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-Phenylisoserine derivatives - Registration Dossier. Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1][3]

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Retrosynthesis Analysis

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